7-Methyl-1H-indazole-5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(7-methyl-1H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKWOXPDMPOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=NN2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657258 | |
| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-07-2 | |
| Record name | B-(7-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-1H-indazole-5-boronic acid chemical properties
An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The indazole nucleus is a key structural component in numerous pharmacologically active agents, demonstrating a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties. Boronic acid derivatives of such scaffolds are invaluable synthetic intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of complex molecular architectures from readily available building blocks.[2]
This guide provides a summary of the available chemical properties, a representative experimental protocol for its application in synthesis, and safety information for this compound and its closely related isomers.
Physicochemical Properties
Specific experimental data for this compound is limited in public literature. However, its properties can be reliably inferred from its molecular structure and compared with those of its close structural isomers and the parent 1H-indazole-5-boronic acid. The molecular formula for this compound is C₈H₉BN₂O₂, corresponding to a molecular weight of 175.98 g/mol .[3][4] It is expected to be a white to off-white solid at room temperature.[2]
| Property | Value | Compound | Citation |
| Molecular Formula | C₈H₉BN₂O₂ | This compound (Predicted) | [3] |
| Molecular Weight | 175.98 g/mol | This compound (Predicted) | [3][4] |
| Physical Form | Solid | 1-Methyl-1H-indazole-5-boronic acid | [5] |
| Appearance | White to off-white solid | 1H-Indazole-5-boronic acid | [2] |
| Melting Point | 277-283 °C | 1-Methyl-1H-indazole-6-boronic acid | |
| Melting Point | 175-180 °C | 1H-Indazole-5-boronic acid | [6] |
| Storage Temperature | 2-8°C | 1H-Indazole-5-boronic acid | [6] |
| Purity (Typical) | ≥95% - 97% | 1-Methyl & 1H-Indazole Isomers | [5] |
| CAS Number | 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid | [3][7] |
| CAS Number | 338454-14-1 | 1H-Indazole-5-boronic acid | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in drug candidates. The indazole boronic acid acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[1]
General Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Palladium(0) species undergoing oxidative addition with an aryl halide (Ar-X). This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product (Ar-Ar') and regenerate the Pd(0) catalyst.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an indazole boronic acid, adapted from established methodologies for similar substrates.[1][8] Researchers should optimize conditions for their specific substrates.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction: Stir the mixture at a specified temperature (typically 80-100 °C) for 8-12 hours.[1] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final coupled product.
Safety and Handling
Safety information for this compound is not specifically available, but the hazards can be reliably estimated from closely related compounds like 1-Methyl-1H-indazole-5-boronic acid.[3][5]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 6. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]
- 7. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potential synthetic route for 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the proposed synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.
Synthetic Strategy
The synthesis of this compound can be envisioned through a three-step sequence, starting with the formation of the 7-methyl-1H-indazole core, followed by regioselective halogenation at the 5-position, and concluding with a palladium-catalyzed borylation reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methyl-1H-indazole
The synthesis of the 7-methyl-1H-indazole core can be achieved from 2,6-dimethylaniline via a diazotization and subsequent cyclization reaction.[1]
-
Materials and Reagents:
-
2,6-Dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Reducing agent (e.g., sodium sulfite)
-
Organic solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve 2,6-dimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of a suitable reducing agent in an appropriate solvent.
-
Slowly add the diazonium salt solution to the reducing agent solution.
-
The reaction mixture is then heated to induce cyclization to form the indazole ring.
-
After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.
-
Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole
Regioselective bromination of 7-methyl-1H-indazole at the 5-position is a crucial step. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[2] The presence of the methyl group at the 7-position may influence the regioselectivity of the bromination.
-
Materials and Reagents:
-
7-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
-
Procedure:
-
Dissolve 7-methyl-1H-indazole in a suitable solvent and cool the solution.
-
Add N-bromosuccinimide portion-wise to the solution, while monitoring the reaction progress by TLC.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
The reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 5-bromo-7-methyl-1H-indazole.[2]
-
Step 3: Synthesis of this compound
The final step is the conversion of the bromoindazole derivative to the corresponding boronic acid via a palladium-catalyzed borylation reaction, such as the Miyaura borylation.
-
Materials and Reagents:
-
5-Bromo-7-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Solvent (e.g., Dioxane, Toluene)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent is added, and the reaction mixture is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated, and the resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid or a base, followed by extraction and purification.
-
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2,6-Dimethylaniline | NaNO₂, HCl | 7-Methyl-1H-indazole | 60-70 |
| 2 | 7-Methyl-1H-indazole | NBS | 5-Bromo-7-methyl-1H-indazole | 70-80 |
| 3 | 5-Bromo-7-methyl-1H-indazole | B₂pin₂, Pd(dppf)Cl₂, KOAc | This compound | 50-60 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear process where the product of each step serves as the reactant for the subsequent step. This logical progression is crucial for the successful formation of the target molecule.
Caption: Logical flow of the synthetic sequence.
This technical guide provides a framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.
References
A Comprehensive Technical Guide to 7-Methyl-1H-indazole-5-boronic Acid and Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Properties
While a specific CAS number for 7-Methyl-1H-indazole-5-boronic acid is not readily found in major chemical databases, its more stable and commercially available pinacol ester is well-documented.
Table 1: Physicochemical Data of this compound Pinacol Ester
| Property | Value | Source |
| CAS Number | 2121513-33-3 | [1][2][3] |
| Molecular Formula | C14H19BN2O2 | [1] |
| Molecular Weight | 258.12 g/mol | N/A |
| Appearance | Powder or liquid | [1] |
| Purity | ≥98% | [1] |
Note: Data for the free boronic acid is not available due to its limited commercial availability.
Synthesis and Experimental Protocols
The primary route to obtaining this compound functionality is through the synthesis of its pinacol ester, typically via a Miyaura borylation reaction. The key starting material for this process is 5-bromo-7-methyl-1H-indazole.
Protocol 1: Synthesis of 5-bromo-7-methyl-1H-indazole (Precursor)
A plausible synthetic route to the precursor, 5-bromo-7-methyl-1H-indazole, can be adapted from procedures for similar substituted indazoles.
Reaction Scheme:
References
An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in modern organic synthesis. Due to the limited specific literature on this particular isomer, this guide also draws upon established knowledge of closely related indazole boronic acids to present a complete and practical resource for laboratory applications.
Core Chemical Data
This compound is a member of the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The boronic acid functional group makes it a key reagent in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably calculated and compared with its more common isomers. This data is crucial for reaction planning, stoichiometry, and characterization.
| Property | This compound | 1-Methyl-1H-indazole-5-boronic acid | 3-Methyl-1H-indazole-5-boronic acid |
| Molecular Formula | C₈H₉BN₂O₂ | C₈H₉BN₂O₂ | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol (Calculated) | 175.98 g/mol | 175.98 g/mol |
| CAS Number | Not available | 590418-08-9 | 1245816-25-4 |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and standard synthetic route involves the Miyaura borylation of a corresponding bromo-indazole precursor. A likely starting material for this synthesis is 5-bromo-7-methyl-1H-indazole.
Proposed Synthesis: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, converting an aryl halide into an aryl boronate ester. This is a robust and widely used method in organic synthesis.
Reaction:
5-bromo-7-methyl-1H-indazole + Bis(pinacolato)diboron → this compound pinacol ester
The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.
General Experimental Protocol for Miyaura Borylation of a Bromo-indazole
This protocol is a representative procedure and may require optimization for the specific substrate.
Materials:
-
5-bromo-7-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium acetate - KOAc)
-
Anhydrous solvent (e.g., Dioxane or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and the palladium catalyst (1-5 mol%).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (the pinacol ester) can be purified by column chromatography on silica gel.
-
The purified pinacol ester can be hydrolyzed to the boronic acid, if required, by treatment with an aqueous acid (e.g., HCl) or by transesterification.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, an organoboron compound (like this compound) is coupled with an organohalide in the presence of a palladium catalyst and a base.
General Reaction Scheme:
This compound + Aryl/Vinyl Halide (or Triflate) --(Pd catalyst, Base)--> 7-Methyl-5-(Aryl/Vinyl)-1H-indazole
This reaction enables the introduction of the 7-methyl-1H-indazol-5-yl moiety into a wide range of organic molecules, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates and other advanced materials. The indazole core is a privileged structure in drug discovery, and the ability to functionalize it at the 5-position allows for the systematic exploration of structure-activity relationships.
Visualized Workflows and Pathways
To further elucidate the role of this compound, the following diagrams illustrate the proposed synthetic workflow and its primary application.
Caption: Proposed synthesis of this compound.
Caption: Suzuki-Miyaura cross-coupling application.
An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs to provide insights into its chemical properties, and proposes a plausible synthetic route.
Molecular Structure and Chemical Identifiers
This compound is characterized by an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. In this specific isomer, a methyl group is substituted at position 7 of the indazole ring, and a boronic acid functional group is attached at position 5.
Table 1: Structural and Chemical Data of this compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | SMILES String | InChI Key |
| This compound (Predicted) | C₈H₉BN₂O₂ | 175.98 | Not Available | B(C1=CC2=C(C=C1)NN=C2C)(O)O | Not Available |
| 1-Methyl-1H-indazole-5-boronic acid | C₈H₉BN₂O₂ | 175.98 | 590418-08-9[1][2][3] | B(C1=CC2=C(C=C1)N(N=C2)C)(O)O[1] | FPZFXDGMBDJLHR-UHFFFAOYSA-N[1][4] |
| 1-Methyl-1H-indazole-6-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1150114-80-9[5][6] | Cn1ncc2ccc(cc12)B(O)O[5] | OMVQAWCHQBKZCF-UHFFFAOYSA-N[5][6] |
| 3-Methyl-1H-indazole-5-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1245816-25-4[7] | Not Available | MJPMZQXVUISBFX-UHFFFAOYSA-N[7] |
| 1H-Indazole-5-boronic acid | C₇H₇BN₂O₂ | 161.95 | 338454-14-1 | OB(O)c1ccc2[nH]ncc2c1 | CLVPGJWAMIADSY-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are anticipated to be similar to its isomers. Boronic acids are generally crystalline solids with moderate to high melting points. The presence of the boronic acid group allows for hydrogen bonding, influencing solubility in polar solvents.
Table 2: Physicochemical Data of Related Indazole Boronic Acids
| Compound Name | Physical Form | Melting Point (°C) | Storage Temperature |
| 1-Methyl-1H-indazole-5-boronic acid | Solid | Not Available | Room Temperature[4] |
| 1-Methyl-1H-indazole-6-boronic acid | Solid[5] | 277-283[5] | 2-8°C[5] |
| 1H-Indazole-5-boronic acid | Solid | 175-180 | 2-8°C |
Proposed Synthetic Pathway
A common and effective method for the synthesis of aryl boronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a bis(pinacolato)diboron reagent to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.
A plausible synthetic route to this compound would start from a suitable halogenated precursor, such as 5-bromo-7-methyl-1H-indazole. While direct synthesis protocols for the target molecule are not available, the following represents a generalized experimental workflow based on established methodologies for analogous compounds.
Experimental Protocol: Miyaura Borylation of 5-bromo-7-methyl-1H-indazole
Materials:
-
5-bromo-7-methyl-1H-indazole (precursor, CAS 156454-43-2)[8]
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) can be purified by silica gel column chromatography.
-
The purified boronic ester is then subjected to hydrolysis (e.g., using aqueous HCl or by stirring with a strong acid resin) to yield the final product, this compound.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Applications in Research and Drug Discovery
Indazole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered "privileged structures" due to their ability to interact with multiple biological targets. Boronic acids are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex molecules, including active pharmaceutical ingredients.
While the specific biological activity of this compound is not documented, its parent scaffold, 1H-indazole-5-boronic acid, is a reactant in the synthesis of inhibitors for various kinases, such as Tpl2 kinase and mTOR, which are implicated in cancer. It is also used in the preparation of affectors for the α7 neuronal nicotinic receptor. The introduction of a methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.
Safety Information
Detailed safety information for this compound is not available. However, based on the data for related compounds, it should be handled with care. For 1-Methyl-1H-indazole-5-boronic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4][3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a deduced structure and a plausible synthetic route based on established chemical principles and data from closely related analogs. The versatile indazole core and the synthetically useful boronic acid moiety make this compound a potentially valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and materials science.
References
- 1. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]
- 3. CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid - Synblock [synblock.com]
- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 5. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-Methyl-1H-indazole-5-boronic acid | 1245816-25-4 [sigmaaldrich.com]
- 8. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 7-Methyl-1H-indazole-5-boronic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyl-1H-indazole-5-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on its common applications and the known behavior of analogous heterocyclic boronic acids. Furthermore, it details a standard experimental protocol for a key reaction where this compound's solubility is critical, offering practical insights for its use in synthesis.
Core Concepts in Boronic Acid Solubility
The solubility of boronic acids is influenced by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the crystalline structure of the solid. Boronic acids possess both a nonpolar organic scaffold and a polar boronic acid functional group capable of acting as a hydrogen bond donor and acceptor. This dual nature leads to complex solubility behavior.
In the context of this compound, the indazole ring system introduces further complexity, with the potential for π-π stacking interactions and hydrogen bonding involving the ring nitrogen atoms. Highly polar heterocyclic compounds can exhibit poor solubility in many common organic solvents.
Estimated Solubility of this compound
The following table summarizes the estimated qualitative solubility of this compound in a range of common organic solvents. This estimation is based on typical solvent systems for Suzuki-Miyaura reactions involving heterocyclic boronic acids.[2][3]
| Solvent Class | Solvent Example | Estimated Solubility | Rationale and Remarks |
| Ethers | 1,4-Dioxane | Moderate to High | Commonly used as a solvent in Suzuki-Miyaura reactions.[2][3] Often used in combination with water, which can enhance the solubility of the boronic acid and the inorganic base. |
| Tetrahydrofuran (THF) | Moderate | Another prevalent solvent for cross-coupling reactions.[2] Its polarity is suitable for dissolving a range of reactants. | |
| Amides | N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving many organic and inorganic compounds. Frequently used in Suzuki-Miyaura couplings, particularly when higher temperatures are required.[2] |
| Aromatics | Toluene | Low to Moderate | Often used in Suzuki-Miyaura reactions, typically in combination with a co-solvent and water.[2] Solubility is likely enhanced at elevated temperatures. |
| Alcohols | Methanol, Ethanol | Moderate to High | The polar nature of alcohols and their ability to form hydrogen bonds would suggest good solubility. However, they can participate in side reactions (e.g., protodeboronation) and are therefore used with caution in some cross-coupling protocols. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | While not a primary solvent for Suzuki-Miyaura reactions, it may be used in the synthesis or purification of boronic acids. Its moderate polarity suggests some degree of solubility. |
| Hydrocarbons | Hexane, Heptane | Very Low | As nonpolar solvents, hydrocarbons are unlikely to be effective at dissolving the polar this compound. |
Disclaimer: The solubility data presented in this table is an estimation based on the common applications of this compound and the general properties of similar compounds. For precise quantitative data, experimental determination is recommended.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, often as intermediates in drug discovery.[1] The choice of solvent is critical for the success of this reaction. A typical experimental protocol is detailed below.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The volume should be sufficient to dissolve or suspend the reactants.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction, a key application of this compound, and a general workflow for solubility determination.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for determining solubility via the dynamic method.
Conclusion
This compound is a valuable building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data remains elusive, a strong understanding of its qualitative solubility can be derived from its prevalent use in Suzuki-Miyaura cross-coupling reactions. Solvents such as 1,4-dioxane, DMF, and THF, often in aqueous mixtures, are effective in dissolving this compound for synthetic transformations. For researchers requiring precise solubility data, experimental determination using standard methods is recommended. The provided experimental protocol and workflows offer a practical guide for the effective use of this important reagent.
References
Stability of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1H-indazole-5-boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecules through cross-coupling reactions. However, like many boronic acids, its stability can be a critical concern, impacting storage, handling, reaction efficiency, and the impurity profile of final products. This technical guide provides an in-depth overview of the stability characteristics of this compound, drawing upon general principles of aryl and heterocyclic boronic acid chemistry. It outlines potential degradation pathways, recommended storage and handling conditions, and standardized methodologies for assessing stability through forced degradation studies and the development of stability-indicating analytical methods.
Introduction to Boronic Acid Stability
Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often tempered by their inherent instability. Several factors can contribute to the degradation of boronic acids, particularly those with heterocyclic scaffolds like the indazole ring system. Understanding these stability liabilities is paramount for ensuring the quality, reproducibility, and safety of synthetic processes and the resulting therapeutic agents.
The primary degradation pathways for boronic acids include:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-5-ol). This process can be accelerated by atmospheric oxygen and certain metal ions.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield the parent heterocycle (7-methyl-1H-indazole). This is a common issue for heteroaryl boronic acids and can be influenced by pH and temperature.
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this is a common equilibrium, the presence of boroxines can complicate stoichiometry and reaction kinetics.
The stability of boronic acids can be enhanced by converting them into more robust derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. These derivatives often exhibit improved shelf-life and handling characteristics while still participating in cross-coupling reactions under appropriate conditions.[1]
Quantitative Stability Data
While specific quantitative, long-term stability data for this compound is not extensively available in the public domain, the following table summarizes representative stability profiles for aryl boronic acids under typical stress conditions. These values are illustrative and intended to guide the design of specific stability studies for the target compound.
| Stress Condition | Parameter | Time Points | Expected Degradation (%) | Potential Degradants |
| Hydrolytic | 0.1 M HCl (aq) | 2, 8, 24, 48 hours | 5 - 15% | Protodeboronation Product (7-methyl-1H-indazole) |
| Water (pH ~7) | 2, 8, 24, 48 hours | < 5% | Minor Protodeboronation/Oxidation | |
| 0.1 M NaOH (aq) | 2, 8, 24, 48 hours | 10 - 25% | Protodeboronation Product, Phenolic Impurities | |
| Oxidative | 3% H₂O₂ (aq) | 1, 4, 8, 12 hours | 15 - 40% | 7-Methyl-1H-indazol-5-ol, other oxidative adducts |
| Thermal | 60°C (Solid State) | 1, 3, 7, 14 days | 5 - 20% | Boroxine, Oxidation Products |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours | < 10% | Photolytic adducts, colored impurities |
Key Degradation Pathways
The principal degradation pathways anticipated for this compound are illustrated below. The primary routes of decomposition are oxidative cleavage of the C-B bond and protodeboronation.
Figure 1. Potential degradation pathways for this compound.
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study should be conducted.[2][3][4][5] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products.[2][3][4]
Forced Degradation (Stress Testing) Protocol
A general workflow for conducting a forced degradation study is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without completely consuming the parent compound.[4]
Figure 2. Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute to the target concentration for analysis.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw aliquots at time points and dilute for analysis.[2]
-
Thermal Degradation: Heat the stock solution in a sealed vial at a high temperature (e.g., 80°C). Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.
-
Photostability: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure separation of the polar parent compound from potentially less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. Mass Spectrometry (MS) can be coupled to identify the mass of degradation products.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critically demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Recommended Storage and Handling
Based on the known instability of boronic acids, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal degradation and dehydration to boroxine. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |
| Light | Protect from light | Prevents potential photolytic degradation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air, and protects from light. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and moisture. | These substances can directly promote the chemical degradation of the boronic acid moiety. |
Conclusion
The stability of this compound is a critical attribute that requires careful management throughout the drug development lifecycle. While inherently susceptible to degradation via oxidation, protodeboronation, and dehydration, these liabilities can be mitigated through appropriate storage, handling, and, if necessary, conversion to more stable derivatives like boronate esters. A thorough understanding of its stability profile, established through rigorous forced degradation studies and the use of validated stability-indicating analytical methods, is essential for its successful application in the synthesis of novel therapeutics. This guide provides the foundational principles and methodologies for researchers to effectively assess and control the stability of this important chemical intermediate.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. ijrpp.com [ijrpp.com]
7-Methyl-1H-indazole-5-boronic acid: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct literature on 7-Methyl-1H-indazole-5-boronic acid is limited. This guide has been compiled by leveraging data from structurally related analogs and general synthetic methodologies for indazole-boronic acids. All quantitative data and experimental protocols are presented as informed estimates and should be optimized for specific applications.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several approved drugs.[1][2][3] Its unique structural and electronic properties make it an attractive building block for the development of novel therapeutics, particularly in oncology.[4][5][6] this compound is a functionalized indazole derivative that holds significant promise as a versatile intermediate for the synthesis of complex molecules through cross-coupling reactions. The presence of the boronic acid moiety at the 5-position allows for the facile introduction of aryl and heteroaryl groups, enabling the exploration of chemical space in drug discovery programs. The methyl group at the 7-position can provide beneficial steric and electronic effects, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, key applications, and potential biological relevance of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data available for similar indazole-boronic acid derivatives.
| Property | Value |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water |
| pKa | ~8.5 (boronic acid) |
Synthesis
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as 2-amino-3-methylbenzonitrile. A plausible synthetic route involves the diazotization of the aniline followed by cyclization to form the indazole core, subsequent halogenation, and finally, conversion of the halide to the boronic acid.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 7-Methyl-1H-indazole
A common method for the synthesis of indazoles is through the cyclization of ortho-substituted anilines.[7]
-
Diazotization: Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Methyl-1H-indazole.
Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole
Selective bromination of the indazole core is a key step. The 5-position is often susceptible to electrophilic substitution.
-
Bromination: Dissolve 7-Methyl-1H-indazole in a suitable solvent (e.g., acetic acid or chloroform). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-Bromo-7-methyl-1H-indazole.
Step 3: Synthesis of this compound
The conversion of the aryl bromide to a boronic acid can be achieved via a lithium-halogen exchange followed by quenching with a borate ester, or more commonly through a palladium-catalyzed borylation reaction.
-
Palladium-Catalyzed Borylation: To a solution of 5-Bromo-7-methyl-1H-indazole and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane or DMF), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
-
Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous acid (e.g., HCl) to hydrolyze the pinacol ester.
-
Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The crude boronic acid can be purified by recrystallization or precipitation.
Caption: Proposed synthetic workflow for this compound.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[10]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Degassing and Solvent Addition: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of dioxane and water, or DMF and water).
-
Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Biological Activity and Applications in Drug Discovery
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][11] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature an indazole core.[3]
While there is no direct biological data for this compound, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. The indazole core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 7-methyl group may provide additional hydrophobic interactions or influence the conformation of the molecule, potentially enhancing potency and selectivity. The 5-boronic acid group, or more likely, the diverse substituents that can be introduced at this position via Suzuki-Miyaura coupling, can be tailored to interact with other regions of the kinase active site or with solvent-exposed areas, further modulating the compound's biological activity.
Potential Kinase Targets
Based on the activities of related indazole compounds, potential kinase targets for derivatives of this compound could include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy in cancer therapy.[2]
-
Tpl2 (Tumor progression locus 2) Kinase: Tpl2 is involved in inflammatory signaling pathways and has been explored as a target for inflammatory diseases and cancer.[12][13]
-
Chek1 (Checkpoint Kinase 1): Chek1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[14]
Representative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway and the potential point of intervention for a kinase inhibitor derived from the 7-Methyl-1H-indazole scaffold.
Caption: Simplified signaling pathway illustrating potential kinase inhibition.
Conclusion
This compound represents a promising, albeit currently under-investigated, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of indazole-based compounds. Drawing parallels from the extensive research on related indazole derivatives, it is highly probable that molecules derived from this scaffold will exhibit interesting biological activities, particularly as kinase inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in their own research and development programs. Further empirical validation of the proposed synthetic routes and biological activities is warranted to fully unlock the potential of this versatile chemical entity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]
- 14. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Substituted Indazole Boronic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a boronic acid moiety to this privileged structure has unlocked new avenues for therapeutic innovation, offering versatile handles for synthetic elaboration and novel mechanisms of biological action. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of substituted indazole boronic acids, tailored for professionals engaged in drug discovery and development.
Synthesis of Substituted Indazole Boronic Acids: Key Methodologies
The generation of substituted indazole boronic acids and their derivatives, such as pinacol esters, is primarily achieved through two robust synthetic strategies: iridium-catalyzed C-H borylation and the coupling of haloindazoles with boronating agents.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. For N-protected indazoles, iridium catalysis facilitates the regioselective installation of a boronate ester at the C3 position.[1][2][3] This method is valued for its efficiency and tolerance of various functional groups.[2][3]
Experimental Protocol: Iridium-Catalyzed C3 Borylation of N-Protected Indazole
-
Reaction Setup: In a dry glovebox or under an inert atmosphere (Argon or Nitrogen), combine the N-protected indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and an iridium catalyst such as [Ir(COD)OMe]₂ (1.5 mol %) with a suitable ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol %) in a dry solvent like tetrahydrofuran (THF) or cyclohexane.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature, typically ranging from room temperature to 80 °C, for a period of 1 to 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-protected 3-(pinacolatoboronyl)-1H-indazole.
Suzuki-Miyaura Coupling of Haloindazoles
A widely employed method for the synthesis of indazole boronic esters involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a haloindazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This approach is particularly useful for accessing a variety of regioisomers, depending on the position of the halogen on the indazole ring.
Experimental Protocol: Synthesis of Protected Indazolylboronic Esters via Suzuki-Miyaura Coupling
-
Reactant Preparation: Prepare the appropriate N-protected haloindazole (e.g., 5-bromo-1-SEM-indazole).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-protected haloindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol %) in a dry, degassed solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium acetate (KOAc) (3.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the protected indazole boronic acid pinacol ester.[4]
Biological Activities and Quantitative Data
Substituted indazole boronic acids and their derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and anti-inflammatory applications.
Anticancer Activity
Indazole-containing compounds are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][5] The introduction of a boronic acid group can enhance potency and provide a site for further chemical modification to optimize drug-like properties.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 2f | A549 (Lung Carcinoma) | 0.23 | [2][6] |
| 4T1 (Breast Cancer) | 0.31 | [2][6] | |
| HepG2 (Hepatocellular Carcinoma) | 0.45 | [2][6] | |
| MCF-7 (Breast Cancer) | 1.15 | [6] | |
| HCT116 (Colorectal Carcinoma) | 0.89 | [6] | |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7] |
| A549 (Lung Carcinoma) | >40 | [7] | |
| PC-3 (Prostate Cancer) | >40 | [7] | |
| Hep-G2 (Hepatocellular Carcinoma) | >40 | [7] | |
| Entrectinib | ALK | 0.012 | [8] |
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9] Certain substituted indazoles have been identified as potent and selective COX-2 inhibitors.[10][11]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 16 | >30 | 0.409 | >73.3 | [10][11][12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the discovery of substituted indazole boronic acids is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion
The discovery and development of substituted indazole boronic acids represent a significant advancement in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and versatile routes to these valuable intermediates. The compelling biological data, particularly in the realms of oncology and anti-inflammatory research, underscore the therapeutic potential of this compound class. The ability to visualize the intricate signaling pathways and synthetic workflows further aids in the rational design of next-generation therapeutics. As research continues to evolve, substituted indazole boronic acids are poised to remain a critical scaffold in the ongoing quest for novel and effective medicines.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1H-indazole-5-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its indazole core is a key feature in various pharmacologically active compounds.[2][3][4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H |
| ~8.2 | s | 1H | H-4 |
| ~7.8 | s | 1H | H-6 |
| ~7.5 | s | 1H | H-3 |
| ~2.6 | s | 3H | CH₃ |
| ~8.0 | br s | 2H | B(OH)₂ |
Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~135 | C-3 |
| ~130 | C-6 |
| ~125 | C-4 |
| ~120 (broad) | C-5 (ipso-carbon attached to Boron) |
| ~110 | C-3a |
| ~108 | C-7 |
| ~17 | CH₃ |
Solvent: DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (boronic acid) |
| 3100-3000 | Medium | N-H stretch |
| 2950-2850 | Medium | C-H stretch (aromatic and methyl) |
| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |
| 1450-1350 | Strong | B-O stretch |
| 1380-1360 | Medium | C-H bend (methyl) |
| ~1200 | Medium | C-N stretch |
| ~850 | Strong | B-OH out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 |
| [M+H]⁺ (Monoisotopic) | 177.0829 |
| [M-H]⁻ (Monoisotopic) | 175.0684 |
| Key Fragmentation Ions (MS/MS) | Loss of H₂O, loss of B(OH)₂ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on established laboratory practices.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectral data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as a mixture of methanol and water.[7]
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.[6]
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
The typical scan range would be m/z 50-500.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns.
-
Visualizations
Experimental Workflow
Caption: General Workflow for Spectroscopic Analysis.
Potential Synthetic Pathway
Caption: Role in Suzuki Coupling Reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this document focuses on potential synthetic routes and the application of closely related, commercially accessible analogs. The information presented herein is intended to empower researchers to navigate the procurement and utilization of this and similar indazole-based reagents.
Commercial Availability
Direct commercial availability of this compound is limited. While a specific supplier, Ningbo Inno Pharmchem Co., Ltd., lists the compound, it is not widely stocked by major chemical suppliers.[1] Researchers should anticipate the need for custom synthesis or consider commercially available isomers as alternatives. The following table summarizes the availability of the target compound and its close, more readily available isomers.
| Compound | CAS Number | Representative Suppliers | Typical Purity | Notes |
| This compound | 1305459-00-5 | Ningbo Inno Pharmchem Co., Ltd. | Not specified | Limited availability; likely requires custom synthesis. |
| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | Chem-Impex | ≥ 95% (HPLC) | Readily available isomer, useful for comparative studies.[2] |
| 1-Methyl-1H-indazole-6-boronic acid | 1150114-80-9 | BOC Sciences, Chem-Impex | ≥ 95% | Another commercially available isomer with applications in drug discovery.[3][] |
| 1H-Indazole-5-boronic acid | 338454-14-1 | Sigma-Aldrich | ≥ 95% | The parent compound, widely used in Suzuki-Miyaura coupling reactions.[5] |
Proposed Synthetic Pathway
Given the scarcity of this compound, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted indazoles and boronic acids. A potential starting material is 2-fluoro-6-methylaniline, which can undergo a series of transformations to yield the desired product. The key steps would likely involve diazotization, cyclization to form the indazole core, followed by a borylation reaction.
Key Applications in Drug Discovery and Organic Synthesis
Indazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties.[6] Boronic acids, in turn, are crucial reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[7] The combination of the indazole scaffold and the boronic acid functionality makes this compound and its analogs powerful tools for the synthesis of complex molecules with potential therapeutic applications.[2][3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide. This protocol is based on established methods and may require optimization for specific substrates.[7][8][9]
Materials:
-
Indazole boronic acid (e.g., 1H-Indazole-5-boronic acid) (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃) (3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the indazole boronic acid, aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite. Extract the filtrate with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. 1H-吲唑-5-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Methyl-Indazole Derivatives: A Technical Guide to Therapeutic Potential and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Methylation of the indazole core has led to the development of a plethora of derivatives with significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, inflammation, and cardiovascular disorders. This technical guide provides an in-depth overview of the current landscape of methyl-indazole derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of compounds.
Introduction
Indazole and its derivatives have garnered considerable attention in the field of medicinal chemistry owing to their wide range of biological activities.[1] The functionalization of the indazole ring system, particularly through methylation, allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to enhanced therapeutic potential. These structural modifications have yielded potent inhibitors of various enzymes and modulators of critical signaling pathways, making methyl-indazole derivatives attractive candidates for drug discovery and development.[2] This guide will explore the multifaceted applications of these compounds, providing a technical foundation for their continued investigation.
Therapeutic Applications
Oncology
Methyl-indazole derivatives have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[3][4]
Mechanism of Action: A primary target for many anti-cancer methyl-indazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth. Another important target is the Fibroblast Growth Factor Receptor (FGFR), which is also involved in tumor angiogenesis and cell proliferation.[3] Additionally, some derivatives have shown inhibitory activity against other kinases such as Aurora kinase A and FMS-like tyrosine kinase 3 (FLT3).[3][5]
Featured Compound: A notable example is the FDA-approved drug Axitinib, a potent and selective inhibitor of VEGFRs 1, 2, and 3, which features a methyl-indazole core.[6]
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Axitinib | VEGFR-2 | - | 0.0002 | [1] |
| Pazopanib | VEGFR-2 | - | 0.03 | [1] |
| 12b | VEGFR-2 | - | 0.0054 | [3] |
| 12c | VEGFR-2 | - | 0.0056 | [3] |
| 12e | VEGFR-2 | - | 0.007 | [3] |
| 2f | - | 4T1 | 0.23 | [7] |
| 2f | - | A549 | 1.15 | [7] |
| 6o | - | K562 | 5.15 | [8] |
| 6o | - | HEK-293 | 33.2 | [8] |
| 5k | - | Hep-G2 | 3.32 | [8] |
| 5k | - | HEK-293 | 12.17 | [8] |
| 11k | p38α MAPK | - | 3.37 | [9] |
| Various | - | A2780, A549 | 0.64 - 17 | [10] |
Neurodegenerative Diseases
Certain methyl-indazole derivatives have shown neuroprotective effects, particularly in models of Parkinson's disease.[11][12]
Mechanism of Action: The neuroprotective effects of compounds like 6-amino-1-methyl-indazole (AMI) are attributed to the inhibition of tau protein hyperphosphorylation.[11][12] Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Glycogen synthase kinase-3β (GSK-3β) is a key kinase involved in tau phosphorylation, and its inhibition is a primary mechanism of action for these neuroprotective methyl-indazole derivatives.[11][12]
Featured Compound: 6-amino-1-methyl-indazole (AMI) has been shown to increase cell viability, alleviate apoptosis, and decrease the expression of phosphorylated tau and GSK-3β in in vitro and in vivo models of Parkinson's disease.[11][12]
Inflammatory Diseases
The anti-inflammatory properties of methyl-indazole derivatives have been well-documented, with some compounds demonstrating efficacy in preclinical models of inflammation.[13]
Mechanism of Action: The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[13] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[13]
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 12.32 - 23.42 | [13] |
| 5-aminoindazole | COX-2 | 12.32 - 23.42 | [13] |
| 6-nitroindazole | COX-2 | 12.32 - 23.42 | [13] |
| Indazole | TNF-α | 220.11 | [13] |
| 5-aminoindazole | TNF-α | 230.19 | [13] |
| Indazole | IL-1β | 120.59 | [13] |
| 6-nitroindazole | IL-1β | 100.75 | [13] |
| Dexamethasone | TNF-α | 31.67 | [13] |
| Dexamethasone | IL-1β | 102.23 | [13] |
Cardiovascular Diseases
Methyl-indazole derivatives have also been investigated for their potential in treating cardiovascular diseases, particularly those related to inflammation and cardiac remodeling.[14]
Mechanism of Action: The cardioprotective effects of some derivatives are linked to the inhibition of p38 mitogen-activated protein kinase (MAPK).[14] p38 MAPK is a key signaling molecule that regulates cellular responses to stress and is implicated in inflammatory-driven cardiovascular conditions like atherosclerosis.[5] By inhibiting p38 MAPK, these compounds can attenuate inflammation and potentially prevent adverse cardiac remodeling.
Featured Compound: ARRY-371797, a p38α MAPK selective kinase inhibitor containing an indazole core, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy.[14]
Experimental Protocols
Synthesis of 6-amino-1-methyl-indazole
This protocol describes a general method for the synthesis of 6-amino-1-methyl-indazole, a key intermediate for many biologically active derivatives. The synthesis involves the methylation of 6-nitroindazole followed by reduction of the nitro group.[15][16]
Step 1: Methylation of 6-nitroindazole
-
To a solution of 6-nitroindazole in dimethylformamide (DMF), add potassium carbonate.
-
Add iodomethane to the mixture.
-
Heat the reaction mixture at 60°C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of N1- and N2-methylated isomers.
-
Separate the isomers using column chromatography.
Step 2: Reduction of 1-methyl-6-nitroindazole
-
Dissolve 1-methyl-6-nitroindazole in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-1-methyl-indazole.
In Vitro Anti-proliferative MTT Assay
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[17][18][19]
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the methyl-indazole derivative and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][7]
-
Prepare a reaction mixture containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Add the test compound (methyl-indazole derivative) at various concentrations to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo® Max).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
In Vitro GSK-3β Kinase Inhibition Assay
This assay measures the inhibition of GSK-3β kinase activity.[14]
-
Prepare a reaction mixture containing 1x Kinase Assay Buffer, DTT, ATP, and a GSK substrate peptide.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant human GSK-3β enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
Measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
In Vivo MPTP-Induced Parkinson's Disease Mouse Model
This animal model is used to evaluate the neuroprotective effects of compounds in Parkinson's disease.[3][11][13]
-
Use male C57BL/6 mice.
-
Administer the methyl-indazole derivative intraperitoneally (i.p.) for a specified period.
-
Induce Parkinson's disease by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 30 mg/kg, i.p.) daily for 5 consecutive days.
-
Perform behavioral tests (e.g., pole test, rotarod test) to assess motor function.
-
Sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing the acute anti-inflammatory activity of compounds.[8][10]
-
Use male Wistar rats.
-
Administer the methyl-indazole derivative intraperitoneally (i.p.) 30 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema compared to the control group.
Signaling Pathways and Visualizations
The therapeutic effects of methyl-indazole derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: GSK-3β pathway in Tau phosphorylation.
Caption: p38 MAPK signaling in cardiovascular disease.
Caption: IDO1 pathway in cancer immunotherapy.
Conclusion
Methyl-indazole derivatives represent a versatile and highly promising class of compounds with broad therapeutic potential. Their ability to be readily functionalized allows for the generation of potent and selective modulators of key biological targets. The extensive research in oncology, neurodegenerative diseases, inflammation, and cardiovascular diseases has provided a strong foundation for the continued development of novel methyl-indazole-based therapeutics. This technical guide has summarized the current state of knowledge, providing valuable data and protocols to aid researchers in their efforts to unlock the full potential of these remarkable molecules. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of novel methyl-indazole derivatives is warranted to translate the promising preclinical findings into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] 7-Methyl-1H-indazole-5-boronic acid is a key building block for the synthesis of a diverse range of substituted indazoles via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the facile introduction of various aryl and heteroaryl substituents at the 5-position of the indazole core.[3] The resulting 5-aryl-7-methyl-1H-indazole derivatives are of significant interest in drug discovery, as exemplified by their use in the synthesis of potent kinase inhibitors such as Pazopanib, which targets VEGFR, PDGFR, and c-Kit.[4][5][6]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the synthesis of novel indazole-based compounds for therapeutic applications.
Biological Context: Indazole Derivatives as Kinase Inhibitors
Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. The indazole core can be strategically functionalized to interact with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[7] For instance, Pazopanib, an FDA-approved anticancer agent, features a substituted indazole scaffold and functions as a multi-targeted tyrosine kinase inhibitor.[5][6] The diagram below illustrates a simplified signaling pathway targeted by such indazole-based inhibitors.
Caption: Simplified signaling pathway targeted by indazole-based kinase inhibitors.
Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂)
-
Phosphine ligand (if using a ligand-free palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Experimental Procedure
The following diagram outlines the general workflow for the Suzuki coupling experiment.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of similar indazole substrates, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | ~90 | [8] |
| 2 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 70-85 | [3] |
| 3 | 3-Chloroindazole | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 15 | 80 | [9] |
| 4 | 7-Bromo-4-substituted-1H-indazoles | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 2 | 70-90 | [10] |
Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of novel 5-substituted indazole derivatives. These compounds are valuable building blocks in the development of new therapeutic agents, particularly in the field of oncology. The protocols and data provided herein offer a solid foundation for researchers to explore the chemical space around the indazole scaffold and to advance the discovery of new medicines.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its presence is associated with a wide range of biological activities, including but not limited to, kinase inhibition for anticancer therapies, anti-inflammatory effects, and antiviral properties. The functionalization of the indazole ring system is therefore of significant interest in medicinal chemistry and drug discovery.
7-Methyl-1H-indazole-5-boronic acid is a key building block that enables the introduction of the 7-methyl-1H-indazol-5-yl moiety into target molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, and it is the premier choice for coupling boronic acids with various organic halides and triflates.[1][2] This application note provides detailed protocols and guidance for the effective use of palladium catalysts in the Suzuki-Miyaura coupling of this compound with a range of (hetero)aryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Heteroaryl boronic acids can be prone to decomposition, such as protodeboronation, under the reaction conditions, making the optimization of these parameters important.[3]
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A common and effective catalyst, though can be air-sensitive. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1 - 5 | An air-stable and highly effective catalyst for a broad range of substrates.[4] |
| Pd(OAc)₂ | Palladium(II) acetate | 1 - 5 | Used in combination with a phosphine ligand. |
| - | XPhos | 2 - 10 | A bulky electron-rich biaryl monophosphine ligand, often used with Pd(OAc)₂ or as a precatalyst. |
| - | SPhos | 2 - 10 | Another bulky electron-rich biaryl monophosphine ligand, effective for challenging couplings.[5] |
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A widely used and effective solvent system.[1] |
| DME/Water | Dimethoxyethane is another suitable ethereal solvent.[4] | |
| Toluene/Water | Can be used, particularly for higher temperature reactions. | |
| THF/Water | Tetrahydrofuran is also a common choice.[6] | |
| Base | K₂CO₃ | A common and effective inorganic base.[1][4] |
| Cs₂CO₃ | A stronger base, often used for less reactive halides. | |
| K₃PO₄ | A non-nucleophilic base that can be beneficial for sensitive substrates.[5] | |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
(Hetero)aryl halide (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound, the (hetero)aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Example Protocol: Coupling with 4-Bromoanisole
This protocol is a specific example and may be adapted for other aryl bromides.
Table 3: Reagents for Coupling with 4-Bromoanisole
| Reagent | Molar Ratio | Molecular Weight | Amount (for 1 mmol scale) |
| This compound | 1.0 | 175.99 g/mol | 176 mg |
| 4-Bromoanisole | 1.1 | 187.04 g/mol | 206 mg |
| PdCl₂(dppf) | 0.03 | 731.7 g/mol | 22 mg |
| K₂CO₃ | 2.5 | 138.21 g/mol | 345 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
Combine this compound (176 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol) in a reaction tube.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 5-(4-methoxyphenyl)-7-methyl-1H-indazole.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system such as one with a bulky phosphine ligand (e.g., XPhos or SPhos).[5]
-
Protodeboronation: The decomposition of the boronic acid can be a significant side reaction.[3] To minimize this, ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Using a less aqueous solvent system or a different base might also be beneficial.
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. Ensure high-purity reagents and solvents are used.
-
Purification: The polarity of the coupled product will vary depending on the coupling partner. A range of solvent systems for column chromatography should be explored to achieve optimal separation.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of 5-aryl-7-methyl-1H-indazoles. These compounds are valuable intermediates for the development of novel therapeutics and other functional molecules. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Reaction with 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] Consequently, the functionalization of indazoles, such as 7-Methyl-1H-indazole, via Suzuki coupling with its corresponding boronic acid is of significant interest.
A critical parameter for a successful Suzuki-Miyaura coupling is the choice of base, which plays a crucial role in the catalytic cycle.[1] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[3] The selection of an appropriate base can significantly influence reaction yield, rate, and selectivity, especially when dealing with heteroaromatic substrates like indazoles that can be sensitive to reaction conditions.[4] These notes provide a detailed guide to selecting an appropriate base for the Suzuki reaction with 7-Methyl-1H-indazole-5-boronic acid, complete with experimental protocols and a logical workflow for optimization.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is primarily involved in the transmetalation step.[5] There are two accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This boronate then reacts with the palladium(II) complex.[3]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[3]
The operative pathway is dependent on the specific base, solvent, and reactants used. Weaker bases such as carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[3]
Base Selection for Suzuki Coupling with Indazole Boronic Acids
The selection of a suitable base is critical for the success of Suzuki reactions involving indazole boronic acids. The nitrogen-rich indazole ring can potentially coordinate to the palladium catalyst, inhibiting its activity. Furthermore, indazole boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[4][6] Therefore, careful consideration of base strength and type is necessary.
Based on literature precedents for Suzuki reactions with indazole and other nitrogen-containing heteroaromatic boronic acids, several classes of bases are commonly employed.
Data Presentation: Comparison of Bases for Suzuki Reactions with Indazole and Related Heterocycles
| Base | Typical Substrates & Conditions | Reported Yields | Notes |
| Potassium Carbonate (K₂CO₃) | 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids in dimethoxyethane at 80 °C.[7] Bromo-indazole carboxamide with various organoboronic acids in 1,4-dioxane/water at 100 °C.[2][8] | Good to High | A versatile and commonly used base for indazole couplings. Its moderate strength is often sufficient for efficient reaction without causing significant degradation of sensitive substrates.[7][8] |
| Potassium Phosphate (K₃PO₄) | Unprotected 3-chloroindazole with 5-indole boronic acid in dioxane/water at 100 °C.[6] | Modest to High | A milder base that is often effective for substrates prone to protodeboronation or those containing base-labile functional groups.[4][6] |
| Cesium Carbonate (Cs₂CO₃) | Phenyl DABO boronate with 4-bromoanisole.[9] Protected indazol-5-yl boronic ester with aryl halides in 1,4-dioxane.[10] | High | A stronger and more soluble inorganic base that can be effective in challenging couplings. However, its higher basicity may not be suitable for all substrates.[9] |
| Sodium Carbonate (Na₂CO₃) | Aryl iodides and chlorides with phenyl boronic acid in an ethanol/water mixture.[11] | High | An effective and economical base, often used in aqueous solvent systems.[11] |
| Potassium Fluoride (KF) | Aryl bromides. | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid, offering an alternative to carbonate and phosphate bases.[3] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound, based on commonly successful conditions for similar substrates.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is adapted from procedures used for the Suzuki coupling of bromoindazoles.[2][7]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (0.02 - 0.05 equivalents), and K₂CO₃ (2.0 - 3.0 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Sensitive Substrates using Potassium Phosphate (K₃PO₄)
This protocol is recommended when dealing with substrates that are sensitive to stronger bases or are prone to protodeboronation, based on methodologies for unprotected nitrogen-rich heterocycles.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride or bromide)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos, or a pre-catalyst like P2)[6]
-
Potassium Phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.5 - 2.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 3 mol%), and K₃PO₄ (2.0 equivalents).
-
Add degassed dioxane and water (typically in a 5:1 ratio).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 15-20 hours, or until completion is indicated by TLC or LC-MS.[6]
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Logical Workflow for Base Selection in Suzuki Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in 7-Methyl-1H-indazole-5-boronic acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures. The reaction's efficiency, functional group tolerance, and mild conditions make it highly valuable. For nitrogen-containing heterocycles like 7-Methyl-1H-indazole-5-boronic acid, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, catalyst stability, product yield, and purity. This document provides detailed application notes and protocols to guide the optimization of solvent systems for the cross-coupling reactions of this specific indazole derivative.
The Role of Solvents in Suzuki-Miyaura Cross-Coupling
Solvents play a multifaceted role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their primary functions include:
-
Solubilizing Reagents: Ensuring that the organic substrates (aryl halide and boronic acid) and the inorganic base are sufficiently dissolved to allow the reaction to proceed efficiently.[3]
-
Stabilizing the Catalyst: Coordinating with the palladium catalyst to stabilize the active catalytic species and prevent decomposition.[1]
-
Influencing Reaction Rate and Selectivity: Modulating the reactivity of the boronic acid and the base, thereby affecting the overall reaction rate and selectivity.[1]
-
Facilitating Transmetalation: In biphasic systems, often involving water, the aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species, which is essential for the transmetalation step.[3]
Commonly employed solvents in Suzuki-Miyaura couplings of nitrogen-containing heterocycles include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water or alcohols.[3][4]
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of similar indazole and other nitrogen-rich heterocyclic substrates.[4][5] Researchers should consider these as a starting point for optimization with this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the aryl or heteroaryl halide (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like P1 or P2, typically 1-5 mol%) and, if necessary, the ligand (e.g., XPhos, SPhos).
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to 140 °C) and stir for the specified time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Data Presentation: Solvent Effects on Indazole Cross-Coupling
The following tables summarize data from studies on the Suzuki-Miyaura cross-coupling of various indazole derivatives, illustrating the impact of different solvent systems on reaction outcomes. While not specific to this compound, these data provide valuable insights for solvent screening.
Table 1: Solvent Optimization for the Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [6]
| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | PdCl₂(PPh₃)₂ | Reflux | 48 | 0 |
| 2 | DMF | Cs₂CO₃ | PdCl₂(PPh₃)₂ | Reflux | 48 | 0 |
| 3 | Dioxane | Cs₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 20 |
| 4 | Toluene | Cs₂CO₃ | Pd(PPh₃)₄ | 110 | 24 | 15 |
| 5 | Dioxane/H₂O (4:1) | Cs₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 45 |
| 6 | Dioxane/EtOH/H₂O (3:1.5:0.5) | Cs₂CO₃ | Pd(PPh₃)₄ | 140 | 4 | 70 |
Optimized conditions are highlighted in bold.
Table 2: Solvent and Ligand Effects on the Coupling of 3-chloroindazole with 5-indole boronic acid [5]
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂dba₃ | XPhos | Dioxane/H₂O | 100 | 56 |
| 2 | Pd₂dba₃ | SPhos | Dioxane/H₂O | 100 | 52 |
| 3 | P1 | XPhos | Dioxane/H₂O | 100 | 69 |
| 4 | P2 | SPhos | Dioxane/H₂O | 100 | 80 |
Optimized conditions are highlighted in bold.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Methyl-1H-indazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of various diseases, particularly cancer. The 7-methyl-1H-indazole moiety, in particular, has been identified as a key component in several potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 7-Methyl-1H-indazole-5-boronic acid as a key building block. The primary synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.
These protocols and notes are intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors based on the 7-methyl-1H-indazole core.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors containing the 7-methyl-1H-indazole scaffold. This data provides a benchmark for the potency of compounds that can be synthesized using the protocols described herein.
| Compound Name | Target Kinase | IC50 (nM) | Reference Cell Line/Assay Condition |
| Axitinib | VEGFR-1 | 0.1 | Porcine aorta endothelial cells |
| VEGFR-2 | 0.2 | Porcine aorta endothelial cells | |
| VEGFR-3 | 0.1-0.3 | Porcine aorta endothelial cells | |
| PDGFR-β | 1.6 | Porcine aorta endothelial cells | |
| c-KIT | 1.7 | Porcine aorta endothelial cells | |
| GSK2606414 | PERK | 0.4 | Recombinant human PERK kinase assay[1] |
| c-KIT | 150-1000 | Off-target kinase panel | |
| Aurora kinase B | 150-1000 | Off-target kinase panel | |
| BRK | 150-1000 | Off-target kinase panel | |
| MAP3K10 | 150-1000 | Off-target kinase panel | |
| MER | 150-1000 | Off-target kinase panel | |
| MYLK2 | 150-1000 | Off-target kinase panel | |
| IKBKe | 150-1000 | Off-target kinase panel | |
| TrkC | 150-1000 | Off-target kinase panel | |
| MAP3K11 | 150-1000 | Off-target kinase panel |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide to synthesize a kinase inhibitor scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloro-N-methyl-3-(pyridin-2-yl)benzamide for an Axitinib analog)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.1 equivalents).
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Synthesis of Axitinib Intermediate
While a direct synthesis of Axitinib from this compound is not explicitly detailed in the provided search results, a plausible route can be inferred. The synthesis of Axitinib involves the coupling of an indazole core with a side chain. The following is a representative procedure for a key coupling step in the synthesis of Axitinib, which can be adapted.[2][3][4]
Step 1: Synthesis of (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (Axitinib)
A detailed synthesis of Axitinib has been reported involving a key C-S coupling step.[2][3][4] An alternative approach for the key C-C bond formation would be a Suzuki coupling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
References
Application Note and Protocol for the Synthesis of 7-Methyl-1H-indazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-Methyl-1H-indazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available precursor, 4-bromo-2-methylaniline. The protocol first outlines the formation of the key intermediate, 5-bromo-7-methyl-1H-indazole, followed by a palladium-catalyzed Miyaura borylation to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Indazole Formation | 4-bromo-2-methylaniline | Sodium nitrite, Hydrochloric acid, Tin(II) chloride | Water, Ethanol | 0 °C to reflux | 4 | 65-75 |
| 2 | Miyaura Borylation | 5-bromo-7-methyl-1H-indazole | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate | 1,4-Dioxane | 80-90 °C | 12-18 | 70-85 |
Experimental Protocols
Step 1: Synthesis of 5-bromo-7-methyl-1H-indazole
This procedure outlines the formation of the indazole ring system from a substituted aniline via a diazotization and reductive cyclization.
Materials:
-
4-bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl.
-
Carefully add the cold diazonium salt solution to the tin(II) chloride solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-7-methyl-1H-indazole.
Step 2: Synthesis of this compound pinacol ester
This procedure describes the palladium-catalyzed borylation of 5-bromo-7-methyl-1H-indazole.
Materials:
-
5-bromo-7-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Celite
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 5-bromo-7-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound pinacol ester as a solid.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound pinacol ester.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Methyl-1H-indazole-5-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole ring is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Methyl-1H-indazole-5-boronic acid with various aryl halides. This reaction is a cornerstone for creating libraries of 5-aryl-7-methyl-1H-indazoles, which are valuable intermediates in drug discovery programs.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol 1: Standard Conditions
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-7-methyl-1H-indazole.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, the following conditions may provide better results.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol/Water mixture
Procedure:
-
Follow the general setup as described in Protocol 1, substituting the catalyst, base, and solvent system.
-
The reaction temperature may need to be increased to the reflux temperature of the solvent.
-
Reaction times may be longer, up to 24-48 hours. Monitor progress accordingly.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of various indazole derivatives with aryl halides, which can be considered indicative of the expected outcomes for the reaction of this compound.
| Entry | Indazole Derivative | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 90 |
| 2 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 78 |
| 4 | 3-Chloroindazole | 5-Indole boronic acid | SPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 |
Note: The yields presented are for analogous reactions and may vary for the specific reaction of this compound.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-7-methyl-1H-indazoles from this compound and various aryl halides. The protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug development. The versatility of this reaction allows for the generation of diverse libraries of indazole-based compounds, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.
References
Application Notes and Protocols for the Purification of 7-Methyl-1H-indazole-5-boronic Acid Reaction Products by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Methyl-1H-indazole-5-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The successful synthesis of complex organic molecules using this intermediate hinges on its purity. However, the purification of boronic acids, including this compound, presents unique challenges. These compounds are often polar, can adhere strongly to silica gel, and may undergo dehydration to form cyclic boroxine anhydrides, complicating chromatographic separation.[2]
This document provides detailed protocols for the purification of this compound from typical reaction mixtures using column chromatography, addressing common challenges and offering multiple strategies to achieve high purity.
General Purification Challenges
-
Strong Adsorption: The polar boronic acid moiety can interact strongly with the silanol groups on the surface of silica gel, leading to peak tailing, low recovery, and difficulty in elution.[2][3]
-
Impurity Profile: Crude reaction mixtures may contain unreacted starting materials, catalysts, and byproducts with polarities similar to the desired product.
-
Stability: Boronic acids can be sensitive to certain conditions. Prolonged exposure to silica gel should be minimized to prevent degradation.[2]
Recommended Purification Strategies
Two primary column chromatography strategies are recommended: Normal-Phase Chromatography on silica gel (with modifications) and Reverse-Phase Chromatography. The choice depends on the specific impurity profile and available equipment.
Strategy 1: Normal-Phase Column Chromatography (Silica Gel)
This is the most common and accessible method. Success often relies on careful selection of the mobile phase and potential modification of the stationary phase.
Experimental Protocol:
-
Stationary Phase Selection and Preparation:
-
Standard Silica Gel: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for standard flash chromatography.
-
Boric Acid-Treated Silica Gel: To reduce the over-adsorption of boronic acid esters (if present as intermediates or impurities), silica gel can be impregnated with boric acid.[4][5] This method is less common for free boronic acids but can be effective in specific cases.
-
Preparation: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol). Make a slurry with the silica gel, then evaporate the solvent under reduced pressure until the silica is a free-flowing powder.
-
-
-
Mobile Phase Selection:
-
The key is to find a solvent system that provides a good retention factor (Rf) of ~0.2-0.3 for the target compound on a TLC plate.
-
Start with a binary system of a non-polar solvent (e.g., Dichloromethane (DCM) or Hexane) and a polar solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH)).
-
Modifier: Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help suppress the ionization of the boronic acid and silanol groups, reducing tailing and improving peak shape.[3]
-
-
Column Packing:
-
Prepare a slurry of the selected silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides better resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
A gradient elution is typically most effective. Gradually increase the percentage of the polar solvent (e.g., from 0% to 10% Methanol in DCM) over the course of the separation.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot collected fractions onto a TLC plate and develop in the chosen mobile phase.
-
Visualize spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Strategy 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful alternative, especially for polar compounds and for achieving very high purity. It is also suitable for analyzing reaction progress.[6][7]
Experimental Protocol:
-
Stationary Phase: A C18-functionalized silica column is the standard choice.
-
Mobile Phase Selection:
-
Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol.[8]
-
Buffers or modifiers are essential for good peak shape.
-
Acidic Conditions: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the aqueous and organic phases.
-
Basic Conditions: In some cases, highly basic mobile phases (pH > 10) can be used to analyze boronic acid pinacol esters by preventing on-column hydrolysis.[9]
-
-
-
Sample Preparation:
-
Dissolve the crude sample in a suitable solvent, which should be miscible with the mobile phase (e.g., a small amount of methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Elution:
-
Detection and Collection:
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
For preparative HPLC, collect the fraction corresponding to the product peak.
-
Remove the organic solvent and lyophilize the aqueous solution to isolate the pure product.
-
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical starting conditions for method development. Optimal conditions must be determined empirically for each specific reaction mixture.
Table 1: Typical Normal-Phase Mobile Systems
| Non-Polar Solvent | Polar Solvent | Modifier (Optional) | Typical Gradient | Application Notes |
| Dichloromethane | Methanol | 0.5% Acetic Acid | 0% -> 10% MeOH | Good for highly polar impurities. |
| Dichloromethane | Ethyl Acetate | 0.5% Acetic Acid | 10% -> 60% EtOAc | General purpose, good starting point. |
| Hexane / Heptane | Ethyl Acetate | None | 20% -> 80% EtOAc | Suitable for less polar products and impurities. |
Table 2: Comparison of Stationary Phases
| Stationary Phase | Principle | Advantages | Disadvantages |
| Silica Gel | Normal-Phase Adsorption | Inexpensive, widely available, versatile. | Strong interaction with boronic acids can cause tailing and low recovery.[3] |
| Neutral Alumina | Normal-Phase Adsorption | Can be effective when silica fails; less acidic.[3] | Lower resolving power than silica for some compounds. |
| C18 Reverse-Phase Silica | Reverse-Phase Partition | Excellent for polar compounds, high resolution, reproducible. | Requires HPLC/MPLC system, more expensive, solvent intensive. |
| Boric Acid-Treated Silica | Modified Normal-Phase | Reduces adsorption of boronic esters.[4][5] | Lower resolution than standard silica; primarily for esters, not free acids.[5] |
Visualization: Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound after a synthesis reaction.
Caption: General workflow for column chromatography purification.
Conclusion
The purification of this compound is a critical step for its successful use in synthesis. While challenging due to the compound's polarity, a systematic approach using either modified normal-phase or reverse-phase column chromatography can yield material of high purity. Careful optimization of the stationary and mobile phases based on preliminary TLC analysis is paramount to achieving efficient separation. The protocols and data provided herein serve as a comprehensive guide for developing a robust purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Application Note: A Robust LC-MS Method for In-Process Monitoring of Reactions Involving 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the in-process monitoring of chemical reactions involving 7-Methyl-1H-indazole-5-boronic acid. Boronic acids are crucial building blocks in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their analysis can be challenging due to their polarity and propensity to form cyclic anhydrides (boroxines).[2][3] This protocol outlines a reversed-phase LC-MS method that provides rapid and reliable quantification of the target boronic acid, alongside reactants, products, and potential byproducts, without the need for derivatization.[4][5] The method utilizes a C18 stationary phase with a simple mobile phase and is coupled with mass spectrometry for unambiguous identification and quantification.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Efficient and real-time monitoring of its consumption during a chemical reaction is paramount for process optimization, yield maximization, and impurity profiling.[2] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it an ideal technique for analyzing complex reaction mixtures.[2] This method has been developed to overcome the challenges associated with boronic acid analysis, such as their instability and potential for forming boroxines, by employing a fast and effective LC separation coupled with mass spectrometric detection.[6][7]
Experimental Protocols
Sample Preparation
Given the tendency of boronic acids to degrade, a rapid quenching and dilution step is critical to ensure the sample accurately reflects the reaction state at the time of sampling.
-
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
-
Procedure:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).[2] This rapid dilution helps to prevent further reaction.[2]
-
Vortex the diluted sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]
-
LC-MS Instrumentation and Conditions
The following parameters provide a starting point and may require further optimization based on the specific instrumentation and reaction mixture.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Ammonia in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Data Analysis and Quantification
-
Identification: The primary identification of this compound and other reaction components is based on their retention times and specific mass-to-charge ratios (m/z).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. The peak area of the analyte in the reaction samples is then used to determine its concentration by interpolating from the calibration curve. The linearity for boronic acids is generally excellent, with R² values greater than 0.99.[5][8]
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 175.1 | 131.1 | 15 |
| Internal Standard (optional) | Analyte specific | Analyte specific | Analyte specific |
Note: The MRM transitions should be optimized for the specific instrument being used.
Experimental Workflow
Caption: Workflow for LC-MS monitoring of a chemical reaction.
Discussion
This LC-MS method provides a reliable and efficient means to monitor the progress of reactions involving this compound. The use of a C18 column with a simple mobile phase gradient allows for good separation of the polar boronic acid from other, potentially less polar, reactants and products.[5][6] The negative ion ESI mode is particularly effective for the ionization of boronic acids.[5][8] By employing MRM, the method achieves high sensitivity and selectivity, enabling the detection of low-level impurities and byproducts.[8]
The rapid sample preparation protocol is crucial for minimizing the degradation of the boronic acid and ensuring the accuracy of the results.[2] The entire analytical cycle, including sample preparation and LC-MS analysis, can be completed in a short timeframe, providing near real-time feedback on the reaction progress. This allows for timely adjustments to reaction conditions, leading to improved process control and optimization.
Conclusion
The described LC-MS method is a valuable tool for researchers, scientists, and drug development professionals working with this compound. It offers a sensitive, specific, and rapid approach to in-process reaction monitoring, facilitating a deeper understanding of reaction kinetics and aiding in the development of robust and efficient synthetic processes. The provided protocols can be readily adapted to various LC-MS platforms and specific reaction conditions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Application Note: NMR Characterization of a Biaryl Indazole Derivative Synthesized from 7-Methyl-1H-indazole-5-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities. The synthesis of C-C bond-coupled indazole scaffolds, particularly biaryl structures, is of great interest for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of such biaryl linkages. This application note details the NMR characterization of a representative product, 7-Methyl-5-phenyl-1H-indazole, synthesized via a Suzuki coupling reaction between 7-Methyl-1H-indazole-5-boronic acid and bromobenzene. The protocols for the synthesis and NMR analysis are also provided.
Reaction Scheme
A common and highly efficient method for the synthesis of 5-aryl-1H-indazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction typically involves the coupling of an organoborane (in this case, this compound) with an aryl halide (bromobenzene) in the presence of a palladium catalyst and a base.
Caption: Suzuki coupling of this compound.
Predicted NMR Data for 7-Methyl-5-phenyl-1H-indazole
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the product, 7-Methyl-5-phenyl-1H-indazole. These predictions are based on the analysis of structurally related indazole derivatives found in the literature.[5][6][7]
Table 1: Predicted ¹H NMR Data for 7-Methyl-5-phenyl-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 13.5 | br s | 1H | N-H (indazole) |
| ~8.15 | s | 1H | H3 |
| ~7.80 | s | 1H | H4 |
| ~7.65 - 7.75 | m | 2H | H2', H6' |
| ~7.45 - 7.55 | m | 2H | H3', H5' |
| ~7.35 - 7.45 | m | 1H | H4' |
| ~7.25 | s | 1H | H6 |
| ~2.60 | s | 3H | CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Data for 7-Methyl-5-phenyl-1H-indazole
| Chemical Shift (δ) ppm | Assignment |
| ~141.5 | C7a |
| ~140.0 | C1' |
| ~135.0 | C5 |
| ~134.0 | C3 |
| ~129.5 | C3', C5' |
| ~128.0 | C2', C6' |
| ~126.5 | C4' |
| ~124.0 | C7 |
| ~121.0 | C3a |
| ~119.0 | C4 |
| ~117.0 | C6 |
| ~17.0 | CH₃ |
| Solvent: DMSO-d₆ |
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles with aryl boronic acids.[1][3][4]
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 equiv.), bromobenzene (1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki coupling and analysis.
2. Protocol for NMR Sample Preparation and Analysis
Standard NMR practices should be followed for the characterization of the synthesized compound.[5][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.
Conclusion
The combination of Suzuki-Miyaura cross-coupling and NMR spectroscopy provides a robust platform for the synthesis and characterization of novel biaryl indazole derivatives. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers engaged in the synthesis and analysis of such compounds for potential applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
The Strategic Utility of 7-Methyl-1H-indazole-5-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
7-Methyl-1H-indazole-5-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the rational design and synthesis of targeted therapeutics. Its unique structural features, combining the privileged indazole scaffold with the reactive boronic acid moiety, make it a key intermediate for the construction of complex molecules, most notably kinase inhibitors. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery programs.
Application Notes
The primary application of this compound in medicinal chemistry lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the 7-methyl-indazole core and a variety of aryl or heteroaryl halides. The resulting biaryl structures are common motifs in biologically active compounds.
The indazole core itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites makes it an attractive scaffold for inhibitor design. The addition of a methyl group at the N7 position can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also provide a vector for further structural modifications.
A prominent example of a highly potent and selective kinase inhibitor whose synthesis likely involves a 7-methyl-indazole building block is GSK2606414 , a first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[4][5][6] PERK is a key transducer of the Unfolded Protein Response (UPR), a cellular stress pathway implicated in various diseases, including cancer.[7][8][9][10][11] The inhibition of PERK is a promising therapeutic strategy to modulate cancer cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of GSK2606414, a compound exemplifying the therapeutic potential of molecules derived from a 7-methyl-indazole core.
| Compound Name | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| GSK2606414 | PERK | <1 | Inhibition of PERK activation in cells | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
PERK Signaling Pathway in Cancer
The diagram below illustrates the central role of PERK in the Unfolded Protein Response (UPR) and its downstream effects on cancer cell survival and proliferation. GSK2606414, a potent inhibitor, targets the kinase activity of PERK, thereby blocking this signaling cascade.
Caption: The PERK branch of the UPR and its inhibition by GSK2606414.
Experimental Workflow for Kinase Inhibitor Synthesis
The following workflow outlines the key steps in the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Synthetic workflow from boronic acid to biological screening.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. scilit.com [scilit.com]
- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide or triflate is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. The indazole core, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2][3]
The incorporation of microwave irradiation has revolutionized the Suzuki-Miyaura coupling, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), often improved reaction yields, and enhanced reproducibility.[4][5] For heteroaromatic substrates like 7-Methyl-1H-indazole-5-boronic acid, which can be sensitive to prolonged heating, microwave-assisted synthesis provides a rapid and efficient method for the generation of diverse libraries of novel compounds, accelerating the drug discovery process.
These application notes provide a detailed protocol and representative data for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the organic group (7-methyl-1H-indazol-5-yl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, or acetonitrile/water)
-
Microwave reactor vials with stir bars
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂), and the base (e.g., 2-3 equivalents of K₂CO₃).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature (typically 100-140 °C) for a specified time (usually 15-45 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-methyl-1H-indazole.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of indazole derivatives with various aryl and heteroaryl boronic acids, demonstrating the typical yields achievable under optimized conditions. While specific data for the microwave-assisted coupling of this compound is not extensively published, these examples with structurally similar compounds provide a strong indication of expected outcomes.
| Entry | Bromo-Indazole Substrate | Boronic Acid Partner | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 / 2h | 84 | [6] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 / 2h | 60 | [1] |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 15h | 90 | [7] |
| 4 | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | Dioxane/H₂O | 100 / 12h | Not specified | [2] |
| 5 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dioxane | 100 / 2h (MW) | 82 | [8] |
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 7-Methyl-1H-indazole-5-boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, particularly with heteroaromatic boronic acids like this compound, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1][2][3]
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Heteroaromatic boronic acids can be susceptible to degradation.[4][5] It is advisable to use fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester or MIDA boronate, if you suspect degradation.[1][4][6]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Condition: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][7] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.
-
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, especially with electron-rich or heteroaromatic boronic acids.[1][4] Here are several strategies to mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH when working with sensitive boronic acids.[8]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents tend to release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What causes this and how can it be prevented?
A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is another frequent side reaction that diminishes the yield of the desired cross-coupled product.[9]
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][7][9] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.
-
Palladium(II) Species: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative degradation, can also promote homocoupling.[9]
Q4: Does the N-H group on the indazole ring require protection for the Suzuki coupling to be successful?
A4: For couplings at the C5 position of the indazole ring, N-protection is not always necessary and successful couplings have been reported on NH-free indazoles.[10][11] However, in some cases, the acidic N-H proton can interfere with the catalytic cycle, potentially by coordinating to the palladium center.[8] If you are experiencing low yields, it may be beneficial to protect the indazole nitrogen with a suitable protecting group such as Boc, SEM, or THP.[12]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize suggested starting points for optimizing the Suzuki coupling of this compound based on literature for similar heteroaromatic systems.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (2-5) | - | 40-70 | A common starting point, but may not be optimal for challenging substrates.[13][14] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | 70-95 | Buchwald ligands like XPhos are often highly effective for heteroaromatic couplings.[8] |
| PdCl₂(dppf) (2-5) | - | 60-85 | A robust catalyst for a variety of Suzuki couplings.[7][15] |
| PEPPSI-IPr (2-5) | - | 75-98 | N-heterocyclic carbene (NHC) based catalysts can show excellent activity.[5] |
Table 2: Base and Solvent System Evaluation
| Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 50-80 | A standard, versatile system.[3] |
| Cs₂CO₃ (2-3) | Dioxane/EtOH/H₂O (3:1.5:0.5) | 90-110 | 60-90 | Cesium carbonate is often a good choice for sensitive substrates.[10] |
| K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100-110 | 70-95 | Can be effective in minimizing protodeboronation.[8][16] |
| NaHCO₃ (3) | DMF/H₂O (5:1) | 80-100 | 40-70 | A milder base, but may require higher temperatures or longer reaction times.[3] |
Experimental Protocols
Standard Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[17]
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4][17]
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[17]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[17]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[17]
Optimized Protocol for Challenging Couplings:
-
In a nitrogen-filled glovebox, add this compound pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), a highly active palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equivalents) to a reaction vial.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vial and heat the mixture to the optimized temperature (e.g., 100 °C) for the predetermined reaction time.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the product.[5]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of 7-Methyl-1H-indazole-5-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions involving this compound.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of this compound to form a symmetrical bi-indazole byproduct is a frequent issue that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve excessive homocoupling in your experiments.
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct (bi-indazole) | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. | 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. 1b. For more sensitive reactions, perform three to five freeze-pump-thaw cycles to ensure complete oxygen removal. |
| 2. Use of a Pd(II) precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can directly react with the boronic acid to form the homocoupled dimer at the start of the reaction. | 2a. Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄, to minimize the initial concentration of Pd(II). 2b. If using a Pd(II) precatalyst, ensure rapid reduction to Pd(0) in situ by the appropriate choice of ligand and reaction conditions. | |
| 3. Suboptimal ligand choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling versus homocoupling. | 3a. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway.[1] 3b. Avoid ligands that are prone to oxidation. | |
| 4. Inappropriate base: The choice and strength of the base can significantly impact the rate of homocoupling. | 4a. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[1] 4b. Screen different bases to find the optimal one for your specific substrate combination. | |
| 5. High concentration of boronic acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. | 5a. Add the this compound solution slowly to the reaction mixture over a period of time using a syringe pump. | |
| Low yield of the desired cross-coupled product | 1. Homocoupling as a major side reaction: Consumption of the boronic acid through homocoupling directly reduces the yield of the desired product. | 1. Implement the solutions mentioned above to minimize homocoupling. |
| 2. Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially at higher temperatures and in the presence of water. | 2. Use the lowest effective reaction temperature. 2b. Consider using the boronic acid pinacol ester of 7-Methyl-1H-indazole, which can be more stable under certain conditions. | |
| 3. Catalyst deactivation: The palladium catalyst can deactivate over the course of the reaction. | 3. Ensure a strictly inert atmosphere is maintained throughout the reaction. 3b. Use an appropriate catalyst loading (typically 1-5 mol%). | |
| Difficult purification | 1. Co-elution of product and homocoupled byproduct: The structural similarity between the desired product and the bi-indazole dimer can make chromatographic separation challenging. | 1. Optimize the reaction to minimize homocoupling, thereby simplifying purification. 2. If homocoupling is unavoidable, explore different solvent systems for column chromatography or consider recrystallization to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: There are two main pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium catalyst and ligand affect the homocoupling of this compound?
A2: The choice of catalyst and ligand is crucial. For the Suzuki coupling of a related 5-bromo-1-ethyl-1H-indazole, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be the most effective catalyst, providing a high yield of the desired product in a short reaction time.[2] In another study involving 3-chloroindazole, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos gave the best results.[1] These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.
Q3: Which base is recommended to minimize homocoupling?
A3: Generally, weaker inorganic bases are preferred to suppress homocoupling. For the Suzuki coupling of various indazole derivatives, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have been successfully used.[1][2] It is advisable to screen a few bases to determine the optimal choice for your specific reaction.
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the solvent can play a significant role. Aprotic solvents like dioxane, toluene, and dimethoxyethane (DME), often in combination with a small amount of water to dissolve the base, are commonly used and can help minimize homocoupling.[1][2] However, an excessive amount of water can sometimes promote this side reaction.
Q5: Are there any procedural tips to further reduce homocoupling?
A5: Besides the points mentioned in the troubleshooting guide, consider the following:
-
Use a slight excess of the aryl halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.
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Pre-heat the reaction mixture: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help to establish the catalytic cycle and disfavor initial homocoupling.
Data Presentation
The following tables provide quantitative data on the effect of different catalysts and ligands on the yield of Suzuki-Miyaura cross-coupling reactions of indazole derivatives, which can be used as a guide for optimizing reactions with this compound. A higher yield of the desired product generally correlates with a lower extent of side reactions like homocoupling.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [2]
| Entry | Pd Catalyst | Reaction Time | Yield of Cross-Coupled Product (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 75 |
| 3 | Pd(PCy₃)₂ | 4 h | 45 |
| 4 | Pd(dppf)Cl₂ | 2 h | 85 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.
Table 2: Influence of Palladium Source and Ligand on the Suzuki-Miyaura Cross-Coupling of 3-chloroindazole with 5-indole boronic acid [1]
| Entry | Pd Source | Ligand | Yield of Cross-Coupled Product (%) |
| 1 | Pd₂(dba)₃ | XPhos | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 52 |
| 3 | Pd(OAc)₂ | XPhos | 49 |
| 4 | Pd(OAc)₂ | SPhos | 47 |
| 5 | P2 (SPhos precatalyst) | SPhos | 80 |
Reaction conditions: 3-chloroindazole, 5-indole boronic acid, K₃PO₄, dioxane/H₂O, 100 °C, 15 h.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound:
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane)
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing Solvent: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanisms of boronic acid homocoupling.
References
minimizing protodeboronation of 7-Methyl-1H-indazole-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodeboronation of 7-Methyl-1H-indazole-5-boronic acid during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a common undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 7-methyl-1H-indazole, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly prevalent with heteroaromatic boronic acids, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling reactions.[2]
Q2: What are the main factors that promote protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly promote protodeboronation.[1]
-
High Temperatures: Elevated reaction temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.[1][2]
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Presence of Water: While some water can be beneficial in Suzuki couplings, excessive water can act as a proton source, facilitating protodeboronation.[1][2]
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Inefficient Catalytic System: A slow or inefficient catalyst system prolongs the exposure of the boronic acid to potentially degrading reaction conditions, increasing the likelihood of protodeboronation.[1]
Q3: How can I store this compound to maintain its stability?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from light and moisture. Keeping the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Two common and effective alternatives are:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[2]
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N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable to air, moisture, and chromatography.[3][4] They act as protecting groups and allow for the slow release of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes protodeboronation.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant formation of 7-methyl-1H-indazole. | High rate of protodeboronation. | 1. Optimize the base: Switch to a milder base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1] 2. Lower the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[1] 3. Control water content: Use anhydrous solvents and ensure glassware is thoroughly dried. If the reaction requires water, use the minimum amount necessary.[1][2] |
| Reaction is sluggish, leading to extended reaction times and increased protodeboronation. | Inefficient catalyst system. | 1. Increase catalyst loading: A higher catalyst concentration can accelerate the desired coupling reaction.[1] 2. Use a more active catalyst/ligand system: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-formed precatalyst).[1][7] |
| Inconsistent results and difficulty in reproducing experiments. | Degradation of the boronic acid starting material. | 1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester or MIDA boronate.[2][6] This allows for more consistent and reproducible results due to enhanced stability. |
| Difficulty in purifying the product away from boron-containing byproducts. | Residual boronic acid and its derivatives in the crude product. | 1. Aqueous workup with a mild base: Washing the organic layer with a dilute basic solution can help remove boronic acid impurities. 2. Use of MIDA boronates: MIDA boronates are compatible with chromatography, which can simplify purification.[3] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, optimized to reduce protodeboronation.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
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Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent to the flask via syringe.
-
Stir the reaction mixture vigorously at a reduced temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Derivative
This protocol outlines the use of the more stable N-methyliminodiacetic acid (MIDA) boronate of this compound.
Part A: Preparation of 7-Methyl-1H-indazole-5-MIDA boronate
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Cool the reaction mixture and isolate the crystalline MIDA boronate product.
Part B: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the aryl halide (1.0 equiv.), 7-Methyl-1H-indazole-5-MIDA boronate (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K₃PO₄, 7.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system of 5:1 dioxane/H₂O.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until completion as monitored by TLC or LC-MS.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the yield of the desired coupled product and the extent of protodeboronation, based on general principles from the literature.
| Parameter | Condition | Expected Yield of Coupled Product | Expected Level of Protodeboronation |
| Base | NaOH | Low | High |
| K₂CO₃ | Moderate | Moderate | |
| K₃PO₄ | High | Low | |
| Cs₂CO₃ | High | Low | |
| Temperature | 100 °C | Moderate | High |
| 80 °C | High | Moderate | |
| 60 °C | High | Low | |
| Boron Reagent | Boronic Acid | Variable | Variable |
| Pinacol Ester | Good | Low | |
| MIDA Boronate | Excellent | Very Low | |
| Catalyst Activity | Low | Low | High |
| High | High | Low |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions of 7-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support center for Suzuki reactions involving 7-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki reactions with this compound?
A1: The most prevalent side products are typically formed through two main pathways:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 7-methyl-1H-indazole. This side reaction is common with heteroaryl boronic acids and can be influenced by factors such as pH, temperature, and the presence of water.[1][2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bi-indazole dimer. Homocoupling is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst.[3][4]
Q2: Why is my this compound prone to protodeboronation?
A2: Heteroaryl boronic acids, including indazole derivatives, can be susceptible to protodeboronation, especially under certain conditions. The nitrogen atoms in the indazole ring can influence the electronic properties of the molecule, potentially making the carbon-boron bond more labile.[5] Elevated temperatures and the presence of protic solvents (like water) can accelerate this undesired reaction.[5]
Q3: What causes the formation of homocoupling byproducts in my reaction?
A3: Homocoupling of boronic acids in Suzuki reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This is often more significant at the beginning of the reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation
Q: I am observing a low yield of my target product, and NMR/LC-MS analysis indicates a significant amount of 7-methyl-1H-indazole. How can I minimize this protodeboronation?
A: Protodeboronation is a common challenge, particularly with heteroaryl boronic acids. Here are several strategies to mitigate this side reaction, along with illustrative data on how reaction parameters can affect the outcome.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Illustrative Data: Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition A (Suboptimal) | Yield (Desired Product) | Yield (Protodeboronation) | Condition B (Optimized) | Yield (Desired Product) | Yield (Protodeboronation) |
| Base | NaOH | 45% | 40% | K₂CO₃ | 75% | 15% |
| Solvent | Dioxane/H₂O (1:1) | 50% | 35% | Anhydrous Dioxane | 80% | 10% |
| Temperature | 120 °C | 55% | 30% | 80 °C | 85% | 5% |
Note: The data in this table is illustrative and intended to demonstrate general trends.
Recommended Experimental Protocol to Minimize Protodeboronation
This protocol is adapted from procedures for similar heteroaryl boronic acids.[6][7]
-
Reagent Preparation:
-
To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a mild inorganic base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ (3 mol%)).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Aim to work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote protodeboronation.
-
-
Work-up:
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Issue 2: Significant Formation of Homocoupling Byproduct
Q: My reaction is producing a significant amount of the boronic acid dimer. How can I suppress this side reaction?
A: Homocoupling is a common issue that can be addressed by carefully controlling the reaction atmosphere and the choice of catalyst.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Illustrative Data: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition A (Suboptimal) | Yield (Desired Product) | Yield (Homocoupling) | Condition B (Optimized) | Yield (Desired Product) | Yield (Homocoupling) |
| Atmosphere | Air | 30% | 50% | Inert (Argon) | 85% | <5% |
| Catalyst | Pd(OAc)₂ | 60% | 25% | Pd(PPh₃)₄ | 88% | <3% |
| Ligand | PPh₃ | 70% | 15% | SPhos | 90% | <2% |
Note: The data in this table is illustrative and intended to demonstrate general trends.
Recommended Experimental Protocol to Minimize Homocoupling
This protocol emphasizes the exclusion of oxygen and the use of a Pd(0) precatalyst.[3]
-
Reagent Preparation:
-
In a dry Schlenk flask, combine this compound (1.1 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
-
Inert Atmosphere and Degassing:
-
Seal the flask and thoroughly degas the solid mixture by evacuating and backfilling with an inert gas at least three times.
-
Add a solvent that has been rigorously degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a positive pressure of inert gas.
-
-
Monitoring and Work-up:
-
Follow the monitoring and work-up procedures described in the previous section.
-
By carefully selecting reaction conditions and understanding the potential side reactions, researchers can significantly improve the outcome of Suzuki couplings with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7-Methyl-1H-indazole-5-boronic acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura and other cross-coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?
A1: Low or no conversion in Suzuki-Miyaura coupling reactions with N-heterocyclic boronic acids like this compound can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atoms in the indazole ring can coordinate with the palladium catalyst, leading to its deactivation. The choice of an appropriate ligand is crucial to prevent this. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions and at elevated temperatures.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can reduce the yield of the desired product. This is often promoted by the presence of oxygen or the use of a Palladium(II) precatalyst.[2]
-
Poor Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent is critical. The boronic acid can degrade upon storage.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. These parameters often require careful optimization for specific substrates.[3]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it, consider the following strategies:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]
-
Use of Pd(0) Precatalyst: Palladium(II) precatalysts can directly react with the boronic acid to generate the homocoupled product.[2] Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous.[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.
Q3: How can I detect and prevent protodeboronation of my this compound?
A3: Protodeboronation leads to the formation of 7-methyl-1H-indazole as a byproduct. You can detect this by LC-MS or ¹H NMR analysis of your crude reaction mixture. To prevent it:
-
Use of Boronate Esters: Converting the boronic acid to a more stable pinacol ester can protect it from premature decomposition.[4] These esters often release the active boronic acid species slowly into the reaction mixture.
-
Anhydrous Conditions: If your chosen base and solvent system allows, running the reaction under anhydrous conditions can suppress this side reaction.
-
Milder Base: Strong bases can promote protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.[1]
Q4: The purification of my final product is difficult due to co-elution with byproducts. What can I do?
A4: Purification challenges often arise from the structural similarity between the desired product and byproducts like the homocoupled dimer.
-
Chromatography Optimization: Explore different solvent systems for column chromatography to improve separation. Sometimes a change in the stationary phase (e.g., using a different type of silica gel or alumina) can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Alternative Workup: Consider an extractive workup with aqueous base to remove any remaining boronic acid before chromatography.
Troubleshooting Guides
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving indazole-containing substrates. Note that this data is derived from studies on structurally related compounds and should be used as a guideline for optimizing your reaction with this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Indazole Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [1] |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 | [1] |
| Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 49 | [1] |
| P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [1] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 95 | [5] |
Data for the coupling of 3-chloroindazole with 5-indole boronic acid[1] and 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[5].
Table 2: Influence of Base and Solvent on Indazole Coupling Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-bromo-4-sulfonamido-1H-indazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | [6] |
| 7-bromo-4-sulfonamido-1H-indazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 140 | 65 | [6] |
| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 90 | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, DME, or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent.
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting failed reactions and the key steps in the Suzuki-Miyaura catalytic cycle where issues can arise.
Caption: Troubleshooting workflow for failed coupling reactions.
Caption: Suzuki-Miyaura catalytic cycle with potential failure points.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
effect of temperature on 7-Methyl-1H-indazole-5-boronic acid reaction rate
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 7-Methyl-1H-indazole-5-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the effect of temperature on reaction rates and overall success.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in organic synthesis?
A1: this compound is primarily used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a fundamental tool for creating carbon-carbon bonds, which is essential in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Q2: How does temperature generally affect the rate of Suzuki-Miyaura reactions with this compound?
A2: In general, increasing the reaction temperature accelerates the rate of Suzuki-Miyaura couplings. Many of these reactions require heating to proceed at a reasonable pace.[1] However, excessively high temperatures can lead to undesired side reactions and degradation of the boronic acid or catalyst.
Q3: What are the primary side reactions to be aware of when heating reactions with this compound?
A3: The most significant side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This side reaction is often promoted by high temperatures, the presence of water, and strong bases.[2] Another potential side reaction is the palladium-catalyzed homocoupling of the boronic acid.[1]
Q4: Is there an optimal temperature range for reactions with this boronic acid?
A4: The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[1][4] While some Suzuki-Miyaura reactions can proceed at room temperature with highly active catalysts, many require temperatures ranging from 60°C to 110°C.[5][6] It is crucial to perform optimization studies for each specific reaction.
Q5: How can I minimize temperature-induced side reactions?
A5: To minimize side reactions, consider using milder reaction conditions, such as a lower temperature and a weaker base (e.g., potassium carbonate or cesium carbonate).[2] Additionally, ensuring an inert atmosphere (e.g., argon or nitrogen) can prevent oxygen-mediated degradation of the catalyst and boronic acid.[1] Using a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt, can also be beneficial as they provide a slow release of the boronic acid, minimizing its decomposition at higher temperatures.[2][7]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Many Suzuki couplings require heating to overcome the activation energy.[1][6] |
| Catalyst deactivation at high temperatures. | If the reaction is run at a very high temperature, consider lowering it. Ensure the chosen ligand stabilizes the palladium catalyst at the reaction temperature. | |
| Significant Protodeboronation Byproduct | Reaction temperature is too high, accelerating the protodeboronation side reaction. | Lower the reaction temperature.[2] Consider using a weaker base or a protected boronic acid derivative (e.g., pinacol ester) which can be more stable at elevated temperatures.[2] |
| Prolonged heating. | Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. | |
| Formation of Homocoupling Byproducts | High temperature in the presence of oxygen. | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[1] Lowering the temperature may also reduce the rate of this side reaction. |
| Inconsistent Reaction Yields | Poor temperature control leading to "hot spots" in the reaction mixture. | Ensure uniform heating and efficient stirring of the reaction mixture. |
| Degradation of this compound before the reaction reaches the optimal temperature. | Consider adding the boronic acid to the reaction mixture after it has reached the target temperature. Using a more stable derivative like a trifluoroborate salt can also mitigate this issue.[1] |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.[2]
-
Perform an aqueous workup, for instance, by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Temperature Optimization:
It is recommended to screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and the formation of byproducts.
Mandatory Visualization
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 7-Methyl-1H-indazole-5-boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings, especially with nitrogen-rich heterocycles like indazoles, can stem from several factors. The most common culprits include:
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Catalyst Deactivation: The indazole moiety itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] Additionally, impurities in reagents or solvents, or the presence of oxygen, can lead to the formation of inactive palladium species, such as palladium black.[2][3][4]
-
Protodeboronation: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction consumes the starting material and is often promoted by harsh reaction conditions (e.g., high temperatures, strong bases, or the presence of water).[2]
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Poor Reagent Quality: The stability of this compound can be a concern. Over time, it may degrade or form anhydrides (boroxines). It is crucial to use fresh, high-purity reagents.[3] Similarly, the palladium catalyst, ligands, and base must be of high quality and stored under appropriate conditions to prevent degradation.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for a successful coupling.[5] For challenging substrates like indazoles, specialized catalyst systems may be required.[1]
Q2: I observe a black precipitate in my reaction mixture. What is it, and is it indicative of a failed reaction?
A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[4] Its formation is a common sign of catalyst deactivation. While the appearance of some black solid can occur in successful reactions, rapid and extensive precipitation early on often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the available active catalytic sites, thereby hindering the reaction rate.[4]
Q3: How can the N-H group on the indazole ring interfere with the reaction?
A3: The free N-H group on the indazole ring is acidic and can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the desired cross-coupling from occurring efficiently.[1] In some cases, N-protection of the indazole can mitigate this issue, though many modern catalyst systems are designed to tolerate free N-H groups.[1][6]
Q4: What are common side reactions to be aware of with this compound?
A4: Besides protodeboronation, another common side reaction is homocoupling, where two molecules of the boronic acid couple to form a bi-indazole species. This can be promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[5] Thoroughly degassing the reaction mixture is a key preventative measure.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active precatalyst (e.g., XPhos or SPhos-based precatalysts).[1] 3. Run a control reaction with a known, reliable substrate pair to confirm catalyst activity.[2] | Catalysts and ligands can degrade over time, especially if not stored under an inert atmosphere.[3] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2][7] |
| Protodeboronation of Boronic Acid | 1. Use the pinacol ester of this compound, which is generally more stable.[8][9] 2. Employ milder bases such as K₃PO₄, Cs₂CO₃, or KF.[3] 3. Use anhydrous and thoroughly degassed solvents.[3] 4. Lower the reaction temperature if possible.[1] | Pinacol esters are less prone to protodeboronation.[8] Milder bases and anhydrous conditions reduce the availability of protons that can lead to the cleavage of the C-B bond.[3] |
| Catalyst Inhibition by Indazole N-H | 1. If using an unprotected indazole, ensure the chosen catalyst system is suitable for N-H functionalized heterocycles (e.g., using bulky, electron-rich phosphine ligands like XPhos).[1] 2. Consider N-protection of the indazole (e.g., with a BOC or SEM group) if other methods fail, followed by a deprotection step.[6] | The N-H group can coordinate to the palladium center and inhibit catalysis.[1] Protection of the nitrogen prevents this interaction. |
| Improper Reaction Setup | 1. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 2. Thoroughly degas all solvents and aqueous base solutions by sparging with an inert gas or through freeze-pump-thaw cycles.[2] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.[5] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronated Starting Material | Presence of Protic Sources | 1. Use anhydrous solvents and bases where possible. 2. If an aqueous base is required, use degassed water. 3. Switch to the corresponding boronic ester (e.g., pinacol ester).[8][9] | Water and other protic species can facilitate the cleavage of the carbon-boron bond.[2] Boronic esters are generally more resistant to this process.[8] |
| Homocoupling of Boronic Acid | Presence of Oxygen or Pd(II) | 1. Rigorously degas the reaction mixture.[2] 2. Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. 3. Minimize reaction time and temperature where feasible. | Oxygen can lead to the formation of Pd(II) species which can promote the homocoupling of two boronic acid molecules.[5] |
| Dehalogenation of Coupling Partner | Side reaction after oxidative addition | 1. Optimize the ligand to promote reductive elimination over competing pathways. 2. Ensure the base is not overly strong for the substrate. | This side reaction, where the halide is replaced by hydrogen, can occur after the oxidative addition step.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), base (2.0-3.0 eq), and palladium precatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating and backfilling with the inert gas three times.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using an aqueous base, the degassed water can be added at this stage.
-
Degassing (Optional but Recommended): For sensitive reactions, the entire mixture can be further degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visual Guides
Catalytic Cycle and Deactivation Pathways
Caption: Suzuki-Miyaura cycle and common catalyst deactivation pathways.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed couplings.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methyl-1H-indazole-5-boronic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-Methyl-1H-indazole-5-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most common impurities include residual starting materials, reagents, and byproducts from the synthetic route. Specific to boronic acids, common impurities are the protodeboronated analog (7-methyl-1H-indazole) and boronic acid anhydrides (boroxines), which form upon dehydration. If the boronic acid is used in a Suzuki-Miyaura coupling, homocoupled biaryl compounds can also be a significant impurity.[1]
Q2: Why is purification of this compound derivatives by standard silica gel chromatography often problematic?
A2: Standard silica gel is acidic and can promote the degradation of boronic acids. These compounds tend to adhere strongly to the silica, leading to poor recovery and streaking during column chromatography.[1] In some cases, the interaction with silica can catalyze decomposition, further reducing the yield of the desired product.
Q3: What are the main alternative purification techniques for these compounds?
A3: The primary alternatives to standard silica gel chromatography are:
-
Recrystallization: Often effective if a suitable solvent system can be identified.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving high purity, especially for polar compounds.
-
Chromatography on modified silica or alternative stationary phases: This includes using neutral alumina or silica gel impregnated with boric acid.
-
Derivatization: Conversion of the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be purified by crystallization and then converted back to the boronic acid.[2]
-
Acid-Base Extraction: This can be effective for separating the acidic boronic acid from neutral impurities.
Q4: How can I improve the stability of my this compound derivative during purification and storage?
A4: To enhance stability, consider converting the boronic acid to its corresponding pinacol boronate ester. These esters are generally more stable to air and moisture and are less prone to dehydration to form boroxines.[3] Diethanolamine (DABO) boronates are also highly stable, crystalline solids that can be stored for extended periods at room temperature without noticeable degradation.[2] For storage, keeping the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) is recommended.
Troubleshooting Guides
Problem 1: Low recovery and significant tailing during silica gel column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction with acidic silica gel | Switch to a different stationary phase such as neutral alumina.[1] Alternatively, use silica gel impregnated with boric acid to reduce the Lewis acidity of the stationary phase. | Improved recovery and better peak shape due to reduced adsorption and decomposition of the boronic acid on the column. |
| Inappropriate solvent system | Add a small amount of a modifier, like acetic acid or triethylamine, to the eluent to improve the elution of the polar boronic acid. However, be cautious as this can affect compound stability. | Sharper peaks and faster elution times. |
| On-column degradation | If possible, convert the boronic acid to a more stable derivative, such as a pinacol ester, before chromatographic purification. | The ester is less likely to degrade on the column, leading to higher purity and yield of the protected compound. |
Problem 2: Difficulty in removing a persistent impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with the desired product | If the impurity is non-polar, consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaOH). The boronic acid will move to the aqueous layer as its boronate salt. Acidify the aqueous layer and extract the pure boronic acid back into an organic solvent. | Separation of the acidic product from neutral or basic impurities. |
| Structurally similar impurity (e.g., protodeboronated compound) | Employ preparative RP-HPLC for high-resolution separation.[3][4][5][6] | Baseline separation of the desired product from closely related impurities, yielding a highly pure sample. |
| Impurity is a boroxine trimer | Dissolve the crude material in a solvent system containing water and a co-solvent like acetone or THF and stir for a few hours to hydrolyze the boroxine back to the boronic acid before attempting purification. | Conversion of the boroxine impurity back to the desired product, simplifying the purification process. |
Problem 3: The purified boronic acid is unstable and degrades upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sensitivity to air and moisture | Convert the purified boronic acid to a diethanolamine (DABO) boronate.[2] These are typically stable, crystalline solids that can be easily handled and stored. The free boronic acid can be regenerated when needed. | A stable form of the compound that is suitable for long-term storage without degradation. |
| Residual acidic or basic impurities catalyzing decomposition | Ensure the final product is free from any residual acids or bases from the purification process by washing with neutral water and thoroughly drying under high vacuum. | Improved long-term stability of the purified solid. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude this compound derivative in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Ideal Solvent System: An ideal solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure: a. Dissolve the crude material in a minimal amount of the hot solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
Protocol 2: Purification via Diethanolamine (DABO) Adduct Formation
-
Adduct Formation: a. Dissolve the crude this compound derivative in a suitable solvent such as ethyl acetate or diethyl ether. b. Add a stoichiometric amount of diethanolamine. c. Stir the mixture at room temperature. The diethanolamine adduct, being a stable complex, will often precipitate out of the solution.[2]
-
Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a cold solvent (e.g., ethyl acetate) to remove any soluble impurities.[2] The resulting DABO boronate is often highly pure and crystalline.
-
Regeneration of the Boronic Acid (if required): a. The stable DABO boronate can be used directly in many reactions, such as Suzuki-Miyaura couplings. b. To regenerate the free boronic acid, the adduct can be treated with an acid (e.g., dilute HCl) and extracted into an organic solvent.
Protocol 3: Reverse-Phase HPLC Purification
-
Column: Use a C18 stationary phase column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a small amount of the mobile phase or a solvent like methanol or DMSO, and filter through a 0.45 µm syringe filter before injection.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the retention time of the product and impurities. Optimize the gradient to achieve baseline separation.
-
Fraction Collection and Post-Processing: Collect the fractions containing the pure product. The solvent can be removed by rotary evaporation or lyophilization (freeze-drying) to yield the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Silica Gel Chromatography | 75% | 85% | 40% | Significant product loss on the column. |
| Recrystallization (Ethanol/Water) | 75% | 98% | 65% | Good for removing less polar impurities. |
| Diethanolamine Adduct Formation | 75% | >99% | 80% | Yield includes both adduct formation and recovery. |
| Preparative RP-HPLC | 75% | >99% | 70% | High purity but can be time-consuming and requires specialized equipment. |
Visualizations
Caption: Decision workflow for purifying this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 7-Methyl-1H-indazole-5-boronic acid in the Presence of Water
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of 7-Methyl-1H-indazole-5-boronic acid in aqueous environments. The following troubleshooting guides and FAQs provide actionable advice to mitigate degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in the presence of water?
A1: The main stability issue is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of 7-methyl-1H-indazole and boric acid, consuming your starting material and reducing the yield of your desired product.[1]
Q2: What factors can accelerate the protodeboronation of this compound?
A2: Several factors can promote the degradation of arylboronic acids:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]
-
pH: Both acidic and basic conditions can catalyze protodeboronation. The rate of degradation is often pH-dependent, with some heteroaromatic boronic acids showing maximum instability at specific pH values.[2]
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of decomposition.[1]
-
Presence of Metal Catalysts: While essential for cross-coupling reactions, some palladium catalysts can also promote in situ decomposition.[3][4]
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] For long-term storage, refrigeration at 2-8°C is recommended.[6] It is crucial to protect the compound from moisture.[5]
Q4: My this compound appears clumpy or has a different consistency than expected. Is it still usable?
A4: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. This can alter the physical appearance of the material. For many applications, such as Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, significant degradation to the protodeboronated product may have also occurred. It is advisable to assess the purity of the material by techniques like ¹H NMR or HPLC before use.
Q5: Are there more stable alternatives to this compound for my reaction?
A5: Yes, using a boronate ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[7][8] These derivatives are generally more robust to handling, purification, and long-term storage.[8] MIDA boronates, in particular, are known for their exceptional stability and can undergo a "slow-release" of the active boronic acid under specific reaction conditions, minimizing its decomposition.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound in aqueous media.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 7-methyl-1H-indazole. | Protodeboronation of the boronic acid. | - Use anhydrous solvents and reagents where possible.- Optimize the pH of the reaction medium; avoid strongly acidic or basic conditions if the reaction allows.- Lower the reaction temperature.- Use a more stable boronate ester derivative (e.g., pinacol or MIDA ester).[8] |
| Inconsistent reaction outcomes. | Degradation of the boronic acid stock. | - Store the boronic acid under an inert atmosphere at 2-8°C.[6]- Prepare fresh solutions of the boronic acid before use.- Assess the purity of the boronic acid stock regularly using HPLC or ¹H NMR. |
| Difficulty in purifying the product due to boron-containing byproducts. | Incomplete reaction or side reactions of the boronic acid. | - Consider using a boronate ester which is generally less polar and easier to separate chromatographically.- Employ a workup procedure to remove boric acid and unreacted boronic acid, such as an extractive wash with a basic aqueous solution to form the water-soluble boronate salt. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to quantify the degradation of this compound in an aqueous solution over time.
-
Objective: To determine the rate of degradation by monitoring the decrease in the peak area of the parent compound and the appearance of the protodeboronated product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare the desired aqueous buffer solution at the target pH.
-
-
Sample Preparation:
-
In a vial, add a known volume of the aqueous buffer.
-
Spike in a small volume of the boronic acid stock solution to achieve the desired final concentration. Ensure the final percentage of the organic solvent is low.
-
-
HPLC Analysis:
-
Inject a sample immediately after preparation (t=0) onto a reverse-phase C18 column.
-
Develop a gradient or isocratic method that provides good separation between this compound and its expected degradation product, 7-methyl-1H-indazole.
-
Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance.
-
-
Data Collection:
-
Store the sample solution under the desired test conditions (e.g., specific temperature).
-
Inject samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Record the peak areas for this compound and 7-methyl-1H-indazole at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
-
Plot the percentage of the remaining boronic acid against time to determine the degradation kinetics.
-
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol provides a method for qualitatively and semi-quantitatively observing the degradation of this compound in solution.
-
Objective: To monitor the change in the proton signals corresponding to the boronic acid and its protodeboronated product.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Method:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with a deuterated buffer).
-
Include an internal standard with a known concentration for quantitative analysis.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum immediately after dissolution to identify the characteristic signals of this compound and the internal standard.
-
-
Stability Study:
-
Keep the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Observe the decrease in the integral of the peaks corresponding to this compound and the increase in the integral of the new peaks corresponding to 7-methyl-1H-indazole.
-
Calculate the relative amounts of each species at different time points by comparing their integrals to that of the internal standard.
-
-
Visualizations
Caption: Primary degradation pathway of this compound in water.
Caption: Experimental workflow for assessing the stability of boronic acid in an aqueous solution.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
removing palladium residues from 7-Methyl-1H-indazole-5-boronic acid reaction mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium residues from reaction mixtures involving polar, nitrogen-containing compounds such as 7-Methyl-1H-indazole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture challenging?
A1: Palladium removal from reactions involving nitrogen-containing heterocycles like indazoles can be particularly challenging. The nitrogen atoms in your molecule can act as ligands, coordinating to the palladium species and keeping it solubilized in the organic phase. This interaction can make removal by simple filtration or aqueous extraction ineffective. The choice of scavenger and the process conditions must be carefully optimized to break this coordination and capture the metal.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . For a drug with a maximum daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).
Q3: How does the oxidation state of palladium [Pd(0) vs. Pd(II)] affect its removal?
A3: The oxidation state of the residual palladium is a critical factor influencing the effectiveness of a scavenger. At the end of a Suzuki-Miyaura coupling reaction, palladium can exist as both Pd(0) and Pd(II) species. Some scavengers are more effective at binding one form over the other. For instance, thiol-based scavengers are generally effective for Pd(0), while amine-based or triazine-based scavengers can be effective for both. It is crucial to either choose a broad-spectrum scavenger or to standardize your work-up to ensure a consistent palladium oxidation state before scavenging.
Q4: What are the main methods for removing palladium residues?
A4: The primary methods include:
-
Adsorption: Using solid-supported "scavengers" that selectively bind to palladium. Common scavengers are functionalized silica or polystyrene beads with thiol, amine, or trimercaptotriazine (TMT) groups. Activated carbon is also used but can be less selective.
-
Crystallization: The product is crystallized, leaving the palladium impurities in the mother liquor. This can be enhanced by adding a soluble chelating agent (e.g., N-acetylcysteine) that complexes with palladium, preventing its co-crystallization.
-
Extraction: Using an aqueous solution containing a chelating agent to extract the palladium from the organic phase.
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution. Often used as a preliminary clean-up step.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The industry standard for final product quality control is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[1][2] For in-process monitoring and screening of scavenger efficacy, faster techniques like X-ray Fluorescence (XRF) or commercially available colorimetric and fluorimetric kits can be used.[1][2]
Troubleshooting Guide
Issue 1: Scavenging treatment is ineffective; palladium levels remain high.
-
Possible Cause A: Incorrect Scavenger Choice. The scavenger may not have a high affinity for the specific palladium species present in your mixture (Pd(0) vs. Pd(II)).
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, TMT). Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single species before scavenging. Broad-spectrum scavengers like those based on trimercaptotriazine (TMT) are often a good starting point as they are effective against multiple palladium species.
-
-
Possible Cause B: Insufficient Scavenger Amount or Contact Time. The capacity of the scavenger may be exceeded, or the kinetics of binding may be slow.
-
Solution: Increase the equivalents of the scavenger relative to the initial palladium load. Also, extend the treatment time and/or increase the temperature to improve kinetics. A Design of Experiments (DoE) approach can help optimize these parameters efficiently.
-
-
Possible Cause C: Strong Product-Palladium Chelation. Your product, this compound or its coupled product, may be strongly coordinating to the palladium, preventing the scavenger from accessing the metal.
-
Solution: Try performing the scavenging in a different solvent that might disrupt the product-palladium interaction. Polar aprotic solvents like DMF have been shown to be effective in some cases.[3]
-
Issue 2: Significant loss of product yield after scavenging.
-
Possible Cause: Non-specific Adsorption. The product may be adsorbing onto the scavenger, especially with high-surface-area materials like activated carbon or even some functionalized silicas.
-
Solution:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger.
-
Screen for Selectivity: Test different scavengers to find one with high selectivity for palladium over your product. A screening study by Merck found that microporous polystyrene-bound TMT (MP-TMT) showed high palladium removal with over 95% product recovery.[3]
-
Solvent Adjustment: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
-
Wash Thoroughly: After filtering off the scavenger, wash the solid cake with fresh solvent to recover adsorbed product.
-
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in Final Palladium Species. Minor variations in reaction time, temperature, or work-up can change the nature and oxidation state of the residual palladium.
-
Solution: Standardize the reaction work-up procedure meticulously. Ensure consistent timing, temperature, and quenching procedures before initiating the palladium removal step. This will help present a more consistent form of palladium to the scavenger in every batch.
-
Issue 4: Suspected contamination from the scavenger itself.
-
Possible Cause: Leaching of functional groups or other impurities. At elevated temperatures or in the presence of strong bases, functional groups from the scavenger support (e.g., thiols) can sometimes leach into the product solution.
-
Solution:
-
Use High-Quality Scavengers: Source scavengers from reputable suppliers who provide data on extractables and leachables.
-
Optimize Conditions: Avoid unnecessarily high temperatures or prolonged treatment times.
-
Post-Scavenging Polish: Consider a final polishing step, such as a quick pass through a different sorbent (e.g., silica gel) or a recrystallization, to remove any leached impurities.
-
-
Data Presentation: Scavenger Performance Comparison
The following table summarizes reported quantitative data on the performance of various palladium removal techniques.
| Method/Scavenger | Starting Pd (ppm) | Final Pd (ppm) | Scale/Context | Reference |
| MP-TMT (Microporous Polystyrene-TMT) | 330 | 7 | 3.2 kg scale, Suzuki coupling for a c-Met kinase inhibitor in DMF. | [3] |
| Si-TMT (Silica-TMT) & Crystallization | 2239 | 20 | 92 g scale, demonstrated on a pharmaceutical intermediate. | [3] |
| Activated Charcoal (Darco KB-B) & Crystallization | 300 | <1 | Scale-up of a THF solution agitated at 45°C. | |
| N-acetyl cysteine wash | 8,600 | 975 | Step in a multi-stage removal process for a GMP campaign. | [4] |
| MP-TMT | ~800 | <10 | Suzuki reaction product, stirred at room temperature. | |
| Polymer-bound Ethylenediamine & Salt Formation | 2000-3000 | <10 | Suzuki coupling product, two-step purification process. | |
| Imidazolium Salt-based Scavenger | - | <5 | Effective for both Pd(0) and Pd(II) in a Suzuki coupling. | [5] |
| Isocyanide-functionalized Silica | 600-650 | <1 (after crystallization) | Removal from an indole intermediate. | [6] |
Experimental Protocols
Protocol 1: Scavenger Screening in a Batch Format
This protocol is designed for the rapid screening of multiple scavengers to identify the most effective one for your specific reaction mixture.
-
Sample Preparation: After the Suzuki coupling reaction is complete, perform your standard aqueous work-up. Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DMF) to a known concentration.
-
Initial Analysis: Take an aliquot of the crude solution and submit it for analysis (e.g., ICP-MS) to determine the initial palladium concentration (ppm).
-
Scavenger Array: In separate vials, add a measured amount of the crude solution (e.g., 5 mL).
-
Scavenger Addition: To each vial, add a different scavenger. A typical starting point is 5-10 equivalents of scavenger based on the molar amount of palladium catalyst used in the reaction, or 10-20 wt% of the scavenger relative to the crude product mass.
-
Agitation: Seal the vials and agitate the mixtures (e.g., on a shaker or with a stir bar) at a set temperature (start with room temperature, but 40-60°C can be explored) for a defined period (e.g., 2-16 hours).
-
Sampling & Analysis: After the treatment time, take a sample from the supernatant of each vial. Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.
-
Quantification: Dilute the filtered samples and analyze for residual palladium content using ICP-MS or a rapid screening method.
-
Evaluation: Compare the final palladium levels for each scavenger to identify the most effective candidate. Also, analyze the samples by LC-MS or HPLC to check for product loss.
Protocol 2: Bulk Palladium Removal in Batch Mode
Once an effective scavenger has been identified, this protocol can be used for larger-scale purification.
-
Dissolution: Dissolve the entire batch of crude product in the chosen solvent.
-
Scavenger Addition: Add the optimized amount of the selected scavenger to the solution.
-
Agitation: Stir the mixture at the optimized temperature for the determined time.
-
Monitoring: The progress can be monitored by taking small aliquots over time, filtering, and analyzing for palladium content.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. A filter aid like Celite® can be used to ensure complete removal of fine particles.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm it meets the required purity specifications.
Protocol 3: Palladium Quantification by ICP-MS (General Workflow)
-
Sample Digestion: Accurately weigh a small amount of the API sample (e.g., 50 mg) into a vessel suitable for acid digestion. Add a mixture of high-purity nitric acid and hydrochloric acid. The digestion is typically performed in a closed vessel using a heated water bath or a microwave digestion system to completely break down the organic matrix and solubilize the palladium.[7]
-
Dilution: After digestion, quantitatively dilute the sample to a known volume with deionized water to bring the expected palladium concentration into the linear range of the instrument.
-
Internal Standard: Add an internal standard (e.g., rhodium or iridium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
-
Calibration: Prepare a series of calibration standards of known palladium concentrations that bracket the expected sample concentration.
-
Analysis: Analyze the blanks, calibration standards, and samples on the ICP-MS instrument.
-
Calculation: The instrument software will generate a calibration curve and calculate the palladium concentration in the original sample, accounting for all dilutions. The result is typically reported in ppm (µg/g).
Visualizations
References
- 1. arborassays.com [arborassays.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Cross-Linked Imidazolium Salts as Scavengers for Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions with 7-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support center for 7-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up of reactions involving this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up Suzuki-Miyaura reactions with this compound?
A1: When scaling up Suzuki-Miyaura reactions with heteroaromatic boronic acids like this compound, common challenges include:
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules. This reduces the yield of the desired product and complicates purification.[1]
-
Protodeboronation: The cleavage of the carbon-boron bond, which leads to the formation of 7-methyl-1H-indazole. This is a significant side reaction for many heteroaromatic boronic acids, especially under harsh basic conditions or at elevated temperatures.[2]
-
Catalyst Deactivation: The palladium catalyst can become deactivated, leading to incomplete reactions. This can be caused by impurities or thermal degradation.[1]
-
Poor Solubility: The boronic acid, aryl halide, or base may have limited solubility in the chosen solvent system, affecting reaction rates.
-
Difficult Purification: The structural similarity between the desired product, starting materials, and byproducts like the homocoupled dimer can make purification by column chromatography challenging.[1]
Q2: How can I minimize the homocoupling of this compound?
A2: Homocoupling is often promoted by the presence of oxygen and palladium(II) species.[1] To minimize this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[1]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[1]
-
Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the desired cross-coupling over homocoupling.[3]
Q3: What strategies can be employed to prevent protodeboronation?
A3: Protodeboronation is a common issue with heteroaromatic boronic acids.[2] To mitigate this:
-
Milder Reaction Conditions: Use the lowest possible reaction temperature and a milder base that is still effective for the reaction.
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like potassium fluoride (KF) can reduce the rate of protodeboronation.[2]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation. The ester can then be used in the Suzuki-Miyaura coupling reaction.[2]
Q4: What is the recommended catalyst and ligand for Suzuki-Miyaura couplings with indazole derivatives?
A4: For unprotected nitrogen-rich heterocycles like indazoles, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be effective.[3] Second-generation precatalysts like SPhos-Pd-G2 can provide higher turnover rates and reduce protodeboronation compared to using Pd(OAc)₂ or Pd₂dba₃.[3]
Q5: Which bases are suitable for Suzuki-Miyaura reactions involving this compound?
A5: The base is crucial for activating the boronic acid for transmetalation.[2] Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3] For sensitive substrates like indazoles, moderately strong bases are often preferred to avoid side reactions.[2] The choice of base may need to be optimized for your specific reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst system. | Screen different palladium precatalysts and ligands (e.g., SPhos, XPhos based precatalysts).[3] |
| Incomplete reaction. | Monitor reaction progress by TLC or LC-MS and consider extending the reaction time.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition and side reactions. | |
| Significant Homocoupling Byproduct | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture.[1] |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst.[1] | |
| Significant Protodeboronation | Harsh basic conditions. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or reduce the amount of base.[2] |
| High reaction temperature. | Lower the reaction temperature.[2] | |
| Presence of water. | Consider using anhydrous conditions with a base like KF.[2] | |
| Difficult Purification | Co-elution of product and homocoupled byproduct. | Explore different solvent systems for column chromatography to improve separation.[1] |
| Consider recrystallization as an alternative or additional purification step.[1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a gram scale. Optimization for specific substrates is recommended.
Materials:
-
This compound (1.0 eq.)
-
Aryl bromide (1.1 eq.)
-
Palladium catalyst (e.g., SPhos-Pd-G2, 1-3 mol%)
-
SPhos ligand (1-3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of related indazole compounds, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 90 | [3] |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | XPhos (1.5-2.25) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [3] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 70-85 | [4] |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Relevant Signaling Pathway
Derivatives of 7-Methyl-1H-indazole have been investigated as inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key component of the unfolded protein response (UPR), a cellular stress response pathway.
Caption: Inhibition of the PERK signaling pathway by a 7-Methyl-1H-indazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 7-Methyl-1H-indazole-5-boronic acid for reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 7-Methyl-1H-indazole-5-boronic acid in chemical reactions, with a focus on improving its solubility and performance in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms carbon-carbon bonds, allowing for the introduction of the 7-methyl-1H-indazol-5-yl moiety into a target molecule. The indazole core is a significant structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]
Q2: I'm observing poor solubility of this compound in my reaction solvent. What can I do?
A2: Poor solubility is a common issue. You can try using a different solvent system, such as a mixture of a polar aprotic solvent like 1,4-dioxane or THF with water.[1][3] Gently heating the mixture can also help. For persistent solubility issues, converting the boronic acid to a more soluble derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt is a highly effective strategy.[4]
Q3: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things to check?
A3: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[5]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[5][6] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][6]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[5]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid.[7] Ensure it is finely powdered and compatible with your substrates. The solvent must solubilize all components to a reasonable extent.[5]
Q4: What are MIDA boronates and potassium trifluoroborates, and how do they improve reactions?
A4: These are derivatives of boronic acids that offer enhanced stability and, often, better solubility.
-
MIDA boronates are formed by reacting the boronic acid with N-methyliminodiacetic acid (MIDA). They are typically crystalline, air-stable solids that are compatible with chromatography.[8][9] They are unreactive in anhydrous cross-coupling conditions but slowly release the active boronic acid in the presence of a mild aqueous base, which can improve reaction outcomes with unstable boronic acids.[10]
-
Potassium trifluoroborate salts (BF3K) are also highly stable, crystalline solids that are easy to handle and store.[11] They are less prone to side reactions like protodeboronation and can be effective coupling partners in Suzuki-Miyaura reactions.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Poor solubility of the boronic acid. | Use a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O).[3] Increase reaction temperature. Convert the boronic acid to a more soluble MIDA boronate or pinacol ester.[4] |
| Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst (e.g., a Buchwald-type G3 precatalyst).[5] Ensure the chosen ligand is suitable for the specific coupling (e.g., bulky, electron-rich phosphines like SPhos or XPhos for challenging substrates).[3] | |
| Inefficient transmetalation. | The chosen base may be too weak or not sufficiently soluble. Use a stronger base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered. The presence of some water often facilitates this step.[12] | |
| Significant Side Product: Protodeboronation | Harsh reaction conditions. | This is the replacement of the -B(OH)₂ group with a hydrogen atom. Use milder bases (e.g., K₂CO₃, KF).[5] Minimize the amount of water if possible. Avoid excessively high temperatures or prolonged reaction times.[5] |
| Inherent instability of the boronic acid. | Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate, which are more resistant to protodeboronation.[5] | |
| Significant Side Product: Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6] |
| Use of a Pd(II) precatalyst. | Pd(II) can directly promote the coupling of two boronic acid molecules. Minimize this by ensuring the reduction to Pd(0) is fast or by using a Pd(0) source like Pd(PPh₃)₄.[6] | |
| Reaction turns black immediately. | Catalyst decomposition. | This often indicates the formation of palladium black and a failed reaction. This can be caused by oxygen, impurities, or excessively high temperatures. Ensure thorough degassing and use high-purity reagents and solvents.[5] |
Data Presentation
Table 1: Qualitative Solubility of this compound and its Derivatives
While specific quantitative data is scarce, the following table provides a qualitative guide based on the behavior of similar boronic acids.[13][14][15]
| Solvent | Boronic Acid | Pinacol Ester | MIDA Boronate | Potassium Trifluoroborate |
| Water | Sparingly Soluble | Insoluble | Sparingly Soluble | Soluble |
| Methanol/Ethanol | Soluble | Soluble | Soluble | Sparingly Soluble |
| THF | Moderately Soluble | Very Soluble | Soluble | Sparingly Soluble |
| 1,4-Dioxane | Moderately Soluble | Very Soluble | Soluble | Sparingly Soluble |
| Toluene | Poorly Soluble | Soluble | Poorly Soluble | Insoluble |
| DCM | Sparingly Soluble | Very Soluble | Soluble | Insoluble |
| DMSO | Very Soluble | Very Soluble | Very Soluble | Soluble |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
These conditions are a robust starting point for reactions involving this compound and should be optimized for each specific substrate.
| Component | Recommendation | Notes |
| Aryl Halide | 1.0 equiv | Aryl bromides or iodides are generally more reactive than chlorides.[12] |
| Boronic Acid | 1.2 - 1.5 equiv | An excess is used to drive the reaction to completion. |
| Palladium Catalyst | PdCl₂(dppf) or Pd₂(dba)₃ (1-5 mol%) | Buchwald precatalysts (e.g., XPhos Pd G3) are excellent for challenging substrates.[5] |
| Ligand | dppf or XPhos/SPhos (1-2x mol% of Pd) | Bulky, electron-rich phosphine ligands often improve yields.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Must be finely powdered. K₂CO₃ can also be effective.[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) | Degas thoroughly before use.[3][5] |
| Temperature | 80 - 110 °C | Monitor reaction progress to avoid decomposition at high temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst deactivation and side reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.[1][5]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 7-Methyl-1H-indazole-5-yl MIDA Boronate
This protocol uses MIDA anhydride for a mild conversion of the boronic acid.[8][16]
-
Vessel Preparation: To an oven-dried flask equipped with a magnetic stir bar, add MIDA anhydride (3.0 equiv) and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask and place it under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the consumption of the starting boronic acid by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude MIDA boronate can often be purified by precipitation or flash column chromatography.[9]
Protocol 3: Preparation of Potassium (7-Methyl-1H-indazol-5-yl)trifluoroborate
This protocol describes the conversion of a boronic acid to its corresponding trifluoroborate salt.[11][17]
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: A precipitate should form upon addition or after a short period of stirring. Continue stirring for 30-60 minutes at room temperature.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the solid with cold methanol and then diethyl ether to remove any remaining impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the potassium trifluoroborate salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Methyl-1H-indazole-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction serving as a powerful tool for forging carbon-carbon bonds. The choice of the indazole boronic acid isomer can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 7-Methyl-1H-indazole-5-boronic acid with other indazole boronic acid isomers, supported by available experimental data and established chemical principles.
Executive Summary: Reactivity Trends of Indazole Boronic Acids
While a direct, comprehensive head-to-head comparison of all indazole boronic acid isomers under identical Suzuki-Miyaura coupling conditions is not extensively documented in the literature, a qualitative understanding of their relative reactivity can be inferred from electronic and steric effects, supplemented by isolated experimental results.
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron density of the indazole ring and the nature of substituents play a crucial role. Electron-donating groups, such as a methyl group, can increase the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can decrease reactivity. The position of the boronic acid group on the indazole ring also influences its electronic environment.
-
Steric Hindrance: The steric bulk around the boronic acid moiety can significantly impede the approach of the palladium catalyst, thereby slowing down the reaction rate. Isomers with the boronic acid group in a more sterically accessible position are generally more reactive.
Based on these principles, This compound is anticipated to exhibit favorable reactivity. The methyl group at the 7-position is an electron-donating group, which should enhance the nucleophilicity of the boronic acid at the 5-position. Furthermore, the 5-position is relatively unhindered, allowing for facile access by the palladium catalyst. One study has suggested that an indazol-5-yl boronic ester is more reactive than its 4- and 6-yl counterparts, attributing this to the higher electrophilicity of the C5 position of the indazole ring.[1]
Comparative Reactivity Data
The following table summarizes available experimental data for the Suzuki-Miyaura coupling of various indazole boronic acids and their corresponding bromo-indazole precursors. It is critical to note that the reaction conditions vary between these examples, and therefore, the yields are not directly comparable. However, they provide valuable insights into the feasibility and general efficiency of these couplings.
| Indazole Boronic Acid/Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide (Generic) | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available | |
| 1H-Indazole-3-boronic acid (from 3-iodo-1H-indazole) | 4-(methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | up to 93 | [2] |
| 1H-Indazole-3-boronic acid (from 3-iodo-1H-indazole) | 3-(methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | up to 96 | [2] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield | [3] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 2 (MW) | 82 | [4][5] |
| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 2 (MW) | 78 | [4] |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 92 | [6] |
Note: Data for the direct Suzuki-Miyaura coupling of this compound was not found in the reviewed literature. The table includes data for other indazole isomers to provide a comparative context. The use of bromo-indazoles as precursors is a common alternative to using the corresponding boronic acids.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an indazole derivative is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole
-
Reaction Setup: To an oven-dried reaction vessel, add the bromo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4][6][7][8]
Biological Context: Indazole Derivatives as Kinase Inhibitors
Indazole-containing compounds are prominent scaffolds in the development of kinase inhibitors, which are crucial in treating diseases such as cancer. Understanding the signaling pathways targeted by these inhibitors is essential for drug development professionals.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. Its dysregulation is implicated in various cancers.
Caption: Pim-1 Signaling Pathway and Inhibition by Indazole Derivatives.
VEGFR2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery, the choice of an appropriate palladium catalyst is critical for achieving optimal reaction outcomes. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 7-Methyl-1H-indazole-5-boronic acid with various coupling partners, supported by experimental data from analogous systems.
The indazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions is of significant interest. The selection of the catalyst system—comprising a palladium source and a ligand—along with the base and solvent, can profoundly influence the reaction yield, purity, and scalability.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparison of palladium catalysts for the coupling of this compound under identical conditions is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related indazole and heteroaryl boronic acids. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates, providing a predictive framework for catalyst selection.
| Catalyst System | Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| PdCl₂(dppf) | dppf | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | Not Specified | High | Coupling of a bromoindazole.[1] |
| SPhos Pd G2 | SPhos | 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 80 | Coupling of a chloroindazole.[2] |
| XPhos Pd G2 | XPhos | 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 69 | Coupling of a chloroindazole.[2] |
| Pd₂(dba)₃ | SPhos | 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 52 | Coupling of a chloroindazole.[2] |
| Pd(OAc)₂ | SPhos | 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 47 | Coupling of a chloroindazole.[2] |
| Pd(PPh₃)₄ | PPh₃ | (7-Bromo-1H-indol-2-yl)boronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | Not Specified | General protocol for a related heteroaromatic boronic acid.[3] |
Key Observations:
-
Buchwald-type catalysts , such as those incorporating SPhos and XPhos ligands, demonstrate high activity and often provide excellent yields in the coupling of nitrogen-rich heterocycles like indazoles.[2] The use of pre-catalysts like SPhos Pd G2 can be particularly advantageous.[2]
-
PdCl₂(dppf) is a versatile and robust catalyst frequently employed for challenging Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids, often resulting in high yields.[1][4]
-
The combination of Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands offers a modular approach to catalyst system optimization.[2] The choice of ligand is critical to the success of the reaction.
Experimental Workflow and Protocols
Successful Suzuki-Miyaura coupling relies on a well-defined experimental procedure. Below is a generalized workflow and a detailed experimental protocol that can be adapted for the coupling of this compound.
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Representative)
This protocol is a starting point and may require optimization for specific substrates. It is based on successful couplings of similar indazole derivatives.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 (0.025 mmol, 2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl or heteroaryl halide, this compound, SPhos Pd G2, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a suitable palladium catalyst is paramount for the successful synthesis of derivatives of this compound. While Buchwald-type catalysts often show superior performance for N-heterocyclic substrates, classical catalysts like PdCl₂(dppf) remain robust and effective options. The provided protocols and workflows offer a solid foundation for developing efficient and scalable coupling reactions for this important class of molecules.
References
Comparative Guide to the Biological Activity of 7-Methyl-1H-indazole-5-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intersection of the indazole scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 7-Methyl-1H-indazole-5-boronic acid derivatives, contextualized with established alternatives and supported by experimental data from closely related compounds.
Introduction to this compound Derivatives
The 7-Methyl-1H-indazole core is a recognized pharmacophore found in numerous kinase inhibitors, while the boronic acid moiety is renowned for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes, most notably proteasomes.[1][2][3] The combination of these two motifs in this compound suggests a high potential for potent and selective inhibition of key biological targets in oncology and inflammatory diseases. While specific derivatives of this exact scaffold are not extensively reported in publicly available literature, we can infer their likely biological activities and compare their potential performance based on data from analogous structures.
Comparative Analysis of Biological Activity
The primary anticipated biological activities for derivatives of this compound are the inhibition of protein kinases and the proteasome.
1. Kinase Inhibition
Indazole derivatives are well-established as potent inhibitors of various protein kinases, including but not limited to, vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases.[1][2] The boronic acid group can contribute to binding affinity and selectivity.
2. Proteasome Inhibition
Boronic acid-containing molecules are a cornerstone of proteasome inhibition, with bortezomib being a prime clinical example.[4] These compounds typically form a stable, yet reversible, complex with the N-terminal threonine of the proteasome's catalytic subunits.
Table 1: Comparative Biological Activity of Indazole Derivatives and Alternative Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Hypothetical this compound Derivative | Various (e.g., VEGFR, FGFR) | To be determined | Various | To be determined |
| Pazopanib (Indazole derivative) | VEGFR-2 | 30 | - | - |
| Axitinib (Indazole derivative) | VEGFR-2 | 0.2 | - | - |
| Sunitinib (Pyrrole-indolinone) | VEGFR-2, PDGFRβ | 2 | HCT-116 | 4.17 |
| Sorafenib (Pyridine-urea) | VEGFR-2, PDGFRβ, Raf | 90 | HepG2 | 5.54 |
| Compound 13i (Indazole-pyrimidine) | VEGFR-2 | 34.5 | - | - |
| Compound 4f (Indazol-pyrimidine) | - | - | MCF-7 | 1.629 |
| Compound 4i (Indazol-pyrimidine) | - | - | MCF-7 | 1.841 |
Data for Pazopanib, Axitinib, Sunitinib, Sorafenib, and indazole-pyrimidine derivatives are compiled from literature for comparative purposes.[1][5][6]
Table 2: Comparative Biological Activity of Boronic Acid Derivatives and Alternative Proteasome Inhibitors
| Compound/Derivative Class | Proteasome Subunit(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Hypothetical this compound Derivative | β5, β1, β2 | To be determined | Various | To be determined |
| Bortezomib | β5, β1 | 6 | MM.1S | 7 |
| Carfilzomib (Epoxyketone) | β5 | 5 | RPMI-8226 | 10 |
| ZY-2 (Peptide boronate) | Proteasome & HDACs | - | RPMI-8226 | 6.66 |
| ZY-13 (Peptide boronate) | Proteasome & HDACs | - | U266 | 4.31 |
| AS-06 (Tyropeptin-boronic acid) | Chymotrypsin-like | 1.8 | - | - |
| AS-29 (Tyropeptin-boronic acid) | Chymotrypsin-like | 3.8 | - | - |
Data for Bortezomib, Carfilzomib, ZY-2, ZY-13, AS-06, and AS-29 are compiled from literature for comparative purposes.[4][7][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for measuring the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[9]
Cell Viability (MTT) Assay
This protocol is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10][11][12]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer activity of novel compounds.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 7. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
Spectroscopic Showdown: Unraveling the Coupling Products of 7-Methyl-1H-indazole-5-boronic acid
A comparative guide for researchers navigating the structural elucidation of novel indazole-based compounds.
In the landscape of drug discovery and materials science, the synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technique for the formation of carbon-carbon bonds, enabling the creation of diverse molecular architectures. This guide provides a detailed spectroscopic analysis of the coupling products derived from 7-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry.[1] We present a comparative analysis with a structurally similar alternative, 1-Methyl-1H-indazole-5-boronic acid, to highlight the distinguishing spectroscopic features that are critical for unambiguous characterization. Experimental data, presented in clear tabular format, is supported by detailed protocols and visual workflows to aid researchers in their synthetic endeavors.
Comparative Spectroscopic Data
The successful synthesis and characterization of novel compounds hinge on the precise interpretation of spectroscopic data. Below, we compare the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the hypothetical Suzuki-Miyaura coupling products of this compound and 1-Methyl-1H-indazole-5-boronic acid with 4-bromoanisole.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazole | ~8.0-8.2 | s | - | H-4 |
| ~7.6-7.8 | d | ~8.5 | H-6 | |
| ~7.5-7.7 | d | ~8.5 | Ar-H (ortho to OMe) | |
| ~7.0-7.2 | d | ~8.5 | Ar-H (meta to OMe) | |
| ~3.8-3.9 | s | - | OCH₃ | |
| ~2.5-2.6 | s | - | CH₃ | |
| Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazole | ~8.1-8.3 | s | - | H-4 |
| ~7.7-7.9 | d | ~8.5 | H-6 | |
| ~7.6-7.8 | d | ~8.5 | Ar-H (ortho to OMe) | |
| ~7.0-7.2 | d | ~8.5 | Ar-H (meta to OMe) | |
| ~4.0-4.1 | s | - | N-CH₃ | |
| ~3.8-3.9 | s | - | OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazole | ~160.0 | C-OMe |
| ~140.0 | C-7a | |
| ~135.0 | C-5 | |
| ~130.0 | C-Ar (ipso) | |
| ~128.0 | C-Ar (ortho to OMe) | |
| ~125.0 | C-3a | |
| ~122.0 | C-4 | |
| ~120.0 | C-6 | |
| ~115.0 | C-Ar (meta to OMe) | |
| ~110.0 | C-3 | |
| ~55.0 | OCH₃ | |
| ~17.0 | CH₃ | |
| Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazole | ~160.0 | C-OMe |
| ~140.0 | C-7a | |
| ~138.0 | C-3 | |
| ~135.0 | C-5 | |
| ~130.0 | C-Ar (ipso) | |
| ~128.0 | C-Ar (ortho to OMe) | |
| ~125.0 | C-3a | |
| ~122.0 | C-4 | |
| ~120.0 | C-6 | |
| ~115.0 | C-Ar (meta to OMe) | |
| ~55.0 | OCH₃ | |
| ~35.0 | N-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z |
| Product A: 5-(4-methoxyphenyl)-7-methyl-1H-indazole | ESI+ | 239.1182 | To be determined |
| Product B: 5-(4-methoxyphenyl)-1-methyl-1H-indazole | ESI+ | 239.1182 | To be determined |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction and subsequent spectroscopic analysis.
Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the corresponding aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source in positive ion mode.[2]
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logic of comparison, the following diagrams are provided.
By providing a clear framework for the synthesis and a detailed comparison of the expected spectroscopic data, this guide aims to empower researchers in the confident identification and characterization of novel this compound coupling products. The subtle yet significant differences in the NMR spectra, particularly the chemical shifts of the methyl groups, serve as a critical diagnostic tool for distinguishing between isomers and ensuring the structural integrity of the synthesized compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 7-Methyl-1H-indazole-5-boronic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 7-Methyl-1H-indazole-5-boronic acid is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical techniques for purity assessment, supported by experimental protocols and data, to aid in the selection of the most suitable method for quality control.
The primary methods for determining the purity of arylboronic acids are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages and can provide complementary information for a comprehensive purity profile.
Comparison of Key Analytical Techniques
The choice between HPLC and qNMR depends on the specific analytical requirements, such as the need for trace impurity detection, the availability of reference standards, and desired sample throughput.[1] For a comprehensive characterization, employing both techniques is recommended to obtain orthogonal and confirmatory data.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.[1] | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2] |
| Method Type | A secondary method that requires a reference standard of the analyte for quantification.[1] | A primary ratio method that can determine purity without a reference standard of the analyte, using a certified internal standard instead.[1][2] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers.[1] | Excellent for structural confirmation and identification of impurities, though it can be limited by signal overlap.[1] |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for trace impurity analysis.[1][3] | Sensitivity is typically lower than HPLC but can be improved with high-field instruments.[1] |
| Speed | Method development can be time-consuming. Analysis time per sample is typically 15-30 minutes.[1] | Method development is often faster. Analysis time per sample can be around 10-15 minutes.[1] |
| Throughput | Well-suited for high-throughput analysis using autosamplers.[1] | Can be automated, but generally has lower throughput than HPLC.[1] |
Experimental Data Summary
This section presents illustrative purity data for a synthesized batch of this compound compared to a commercially available alternative, 1-Methyl-1H-indazole-5-boronic acid. The data highlights potential discrepancies between HPLC and qNMR results, which can arise from impurities like boronic anhydrides having different UV responses in HPLC.[2]
| Compound | Analytical Method | Purity (%) | Major Impurity Detected |
| Synthesized this compound | HPLC (Area %) | 99.1% | Unidentified peak at RRT 1.2 |
| qNMR (Molar %) | 97.5% | Boronic Anhydride (2.1%) | |
| Commercial 1-Methyl-1H-indazole-5-boronic acid | HPLC (Area %) | 99.5% | None Detected (>0.05%) |
| qNMR (Molar %) | 98.8% | Boronic Anhydride (0.8%) |
Experimental Protocols
Detailed methodologies are essential for reproducible and valid analytical results. The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a DAD detector.
-
Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the sample in 1.0 mL of acetonitrile (aprotic solvent is preferred to minimize hydrolysis).[4]
Quantitative NMR (qNMR) Protocol
This primary method allows for the determination of absolute purity using a certified internal standard.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., an aromatic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizations
Purity Assessment Workflow
The following diagram outlines the logical workflow for a comprehensive purity assessment of a synthesized boronic acid.
Caption: Workflow for purity assessment of boronic acids.
Common Impurity Formation Pathway
Boronic acids have a tendency to form oligomeric anhydrides, particularly cyclic trimers known as boroxines, through dehydration. This is a common impurity that can complicate characterization.[5]
Caption: Formation of boroxine from boronic acid.
References
A Comparative Guide to the Validation of Analytical Methods for 7-Methyl-1H-indazole-5-boronic Acid
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the validation of 7-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry.[1] The inherent reactivity and potential for degradation of boronic acids necessitate careful consideration of the analytical approach.[2][3][4] This document outlines and compares common analytical techniques, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The validation of analytical methods for this compound typically involves an array of techniques to assess purity, identity, and concentration. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of method validation.
| Analytical Technique | Primary Use in Validation | Strengths | Limitations | Applicability to this compound |
| HPLC/UPLC | Purity assessment, quantification of impurities, stability studies. | High precision and accuracy for quantification, well-established methods. | Boronic acids can be challenging due to their polarity and potential for on-column hydrolysis.[2][5] | Excellent for purity and assay determination, but requires careful method development to mitigate degradation.[2][4][5] |
| LC-MS | Molecular weight confirmation, identification of impurities and degradation products, reaction monitoring. | High sensitivity and selectivity, provides molecular weight information.[6][7][8] | Matrix effects can suppress ionization; quantification can be less precise than HPLC-UV. | Excellent for identity confirmation and impurity profiling, especially for tracking potential hydrolysis or oxidation products.[6][8] |
| GC-MS | Analysis of volatile impurities. | High resolution for volatile compounds, provides structural information through fragmentation. | Requires derivatization for non-volatile and polar compounds like boronic acids, which adds a sample preparation step. High temperatures can cause degradation.[9] | Fair ; less suitable for the parent compound due to its low volatility. May be useful for specific volatile impurities after derivatization. |
| NMR Spectroscopy | Definitive structure elucidation, identity confirmation, quantification (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex for mixture analysis without separation. | Excellent for unambiguous identity confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[10][11][12] |
| FTIR Spectroscopy | Functional group identification. | Fast and simple method for confirming the presence of key functional groups. | Provides limited structural information compared to NMR, not suitable for quantification. | Good as a complementary technique for identity confirmation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical method validation. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to separate this compound from its potential impurities and degradation products. The primary challenge with boronic acids is their propensity for hydrolysis.[2][5] To mitigate this, a reversed-phase method with a column exhibiting low silanol activity is recommended.[5]
-
Instrumentation: HPLC or UPLC system with UV detection.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities.[7][8]
-
LC System: As described for the HPLC method.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Mass Range: m/z 50 - 500
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy provides unequivocal structural identification.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for full structural elucidation.
Data Presentation
The following tables summarize typical validation parameters that should be assessed. The values presented are illustrative and should be determined experimentally for the specific method being validated.
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Validation Summary for HPLC Assay Method
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% - 120% of nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Specificity | No interference from blank and known impurities |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for sample analysis and method validation.
References
- 1. nbinno.com [nbinno.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pnas.org [pnas.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
A Comparative Yield Analysis of Substituted Indazoles in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly crucial for synthesizing biaryl compounds, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.[1][3] Among these, indazole-containing biaryls are of significant interest due to the indazole core's role as a key pharmacophore in numerous therapeutic areas, including oncology and anti-inflammatory applications.[4][5][6]
This guide provides a comparative analysis of reaction yields for Suzuki-Miyaura couplings involving variously substituted indazoles. The efficiency of the coupling is highly dependent on factors such as the nature and position of substituents on the indazole ring, the choice of boronic acid, catalyst, base, and solvent system. The following sections present a compilation of experimental data, detailed reaction protocols, and workflow diagrams to aid researchers in optimizing their synthetic strategies.
Data Presentation: Comparative Yields
The following table summarizes experimental data from various studies, showcasing the yields obtained for Suzuki-Miyaura reactions with different substituted indazoles. The data highlights the impact of substituents, coupling partners, and reaction conditions on the overall efficiency of the C-C bond formation.
| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [4][7] |
| 5-Bromo-1-methyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | - | 75 | [4] |
| N-Alkyl/N-Boc 5-bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good | [4][5] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst (2.5 mol%) | K₃PO₄ | Dioxane / H₂O | 100 | 15 | Good to Excellent | [8] |
| 4-(p-Toluenesulfonamido)-7-bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 (MW) | 91 | [9] |
| 4-(p-Toluenesulfonamido)-7-bromo-1H-indazole | (2-Thienyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 (MW) | 80 | [9][10] |
| 4-(Benzenesulfonamido)-7-bromo-1H-indazole | (3-Furyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 (MW) | 72 | [9][10] |
| 4-(p-Nitrobenzenesulfonamido)-7-bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 (MW) | 71 | [9][10] |
| 3-Phenyl-6-(trifluoromethyl)-4,5-dihydro-1H-indazol-4-one | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 6 | 91 | [6] |
Experimental Protocols
A generalized, detailed methodology for the Suzuki-Miyaura cross-coupling of a substituted bromo-indazole with an aryl boronic acid is provided below. This protocol is based on commonly employed conditions that have demonstrated success in the literature.[4][6][10]
Materials:
-
Substituted Bromo-Indazole (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)[4][6]
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)[4][6][8]
-
Anhydrous, degassed solvent (e.g., Dimethoxyethane, 1,4-Dioxane/H₂O)[4][6]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted bromo-indazole (1.0 equiv), the aryl boronic acid (1.1-2.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe. The solvent choice is critical; common options include dimethoxyethane (DME), or a mixture like 1,4-dioxane and water.[4][6]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[4][8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl indazole.
Visualizing the Process
To better understand the experimental and mechanistic flow, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Methyl Group: A Subtle Player in the Biological Activity of Indazole-3-carboxamides
A Comparative Guide for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its derivatives have shown promise in a wide array of therapeutic areas, including oncology and immunology, by targeting key cellular signaling pathways.[4][5][6] A crucial aspect of drug design is understanding how subtle structural modifications, such as the addition of a methyl group, can influence a compound's biological activity. This guide provides a comparative analysis of the indazole-3-carboxamide scaffold, with a particular focus on the anticipated influence of a 7-methyl group on its biological performance.
While direct experimental data for 7-methyl-1H-indazole-3-carboxamide is limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a predictive comparison.[1][4] We will explore the structure-activity relationships (SAR) of indazole-3-carboxamides in the context of two important drug targets: p21-activated kinase 1 (PAK1) and the Calcium Release-Activated Calcium (CRAC) channel.[1][7]
Comparative Bioactivity of Indazole-3-carboxamide Analogs
The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, gathered from preclinical studies, highlights how different substituents on the indazole ring and the carboxamide nitrogen dictate the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Indazole-3-carboxamide Analogs against PAK1 [1]
| Compound ID | R Group (at N of carboxamide) | IC50 (nM) | Hypothetical 7-Methyl Analog |
| Analog 1 | (2,4-dichlorophenyl) | 52 | - |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | - |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | - |
| Analog 4 | (4-phenoxyphenyl) | 9.8 | - |
Note: Specific IC50 data for 7-Methyl-1H-indazole-3-carboxamide against PAK1 was not available in the reviewed literature.
Table 2: Inhibitory Activity of Indazole-3-carboxamide Analogs against CRAC Channels [1][7]
| Compound ID | R Group (at N of carboxamide) | % Inhibition at 10 µM | IC50 (µM) | Hypothetical 7-Methyl Analog |
| Analog A | (4-fluorophenyl) | 95 | 0.8 | - |
| Analog B | (3-fluoro-4-pyridyl) | 100 | 0.2 | - |
| Analog C | (4-pyridyl) | 80 | 2.5 | - |
Note: Specific inhibitory data for 7-Methyl-1H-indazole-3-carboxamide against CRAC channels was not available in the reviewed literature.
The Predicted Influence of the 7-Methyl Group
Based on established principles of medicinal chemistry, the introduction of a methyl group at the 7-position of the indazole ring is expected to have several effects on the molecule's properties:
-
Increased Lipophilicity: The methyl group will increase the compound's lipophilicity, which can enhance its ability to cross cell membranes and potentially improve its oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and off-target effects.
-
Steric Effects: The 7-methyl group may introduce steric hindrance that could either enhance or diminish binding to the target protein. Its proximity to the nitrogen at position 1 could influence the orientation of substituents at that position, which is often crucial for activity.
-
Metabolic Stability: Methyl groups can be sites of metabolic oxidation. The introduction of a 7-methyl group could provide a new metabolic "handle," potentially altering the compound's pharmacokinetic profile. Conversely, it might shield other parts of the molecule from metabolism.
Further research, including the synthesis and in vitro/in vivo testing of 7-methyl-1H-indazole-3-carboxamide, is necessary to validate these predictions.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a general workflow for assessing compound activity.
Caption: PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.
Caption: General experimental workflow for the evaluation of novel indazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
PAK1 Inhibition Assay (Kinase Assay)
-
Objective: To determine the in vitro inhibitory activity of a test compound against PAK1 kinase.
-
Materials: Recombinant human PAK1 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer, test compound, and a microplate reader.
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
Recombinant PAK1 enzyme is added to each well, followed by a pre-incubation period to allow for compound binding.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
-
CRAC Channel Inhibition Assay (Calcium Influx Assay)
-
Objective: To measure the ability of a test compound to block calcium influx through CRAC channels in a cellular context.
-
Materials: A suitable cell line expressing CRAC channels (e.g., Jurkat T cells or RBL mast cells), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), a calcium-free buffer, a buffer containing calcium, a store-depleting agent (e.g., thapsigargin), the test compound, and a fluorescence plate reader.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then washed and resuspended in a calcium-free buffer.
-
The test compound is added to the cells and incubated.
-
Basal fluorescence is measured.
-
Store depletion is induced by the addition of thapsigargin, which leads to the opening of CRAC channels.
-
Calcium is then added to the extracellular buffer, and the resulting increase in intracellular calcium (measured by the change in fluorescence) is monitored over time.
-
The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in untreated (control) cells.
-
The IC50 value is calculated from the dose-response curve.
-
Conclusion
The indazole-3-carboxamide scaffold remains a highly promising platform for the development of targeted therapeutics. While the precise impact of a 7-methyl group on the biological activity of these compounds is yet to be fully elucidated through direct experimental evidence, structure-activity relationships from analogous compounds provide a valuable framework for prediction. The anticipated effects on lipophilicity, steric interactions, and metabolic stability underscore the importance of synthesizing and evaluating 7-methylated analogs to fully explore their therapeutic potential. The experimental protocols and workflows provided herein offer a clear roadmap for the continued investigation of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 7-Methyl-1H-indazole-5-boronic acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling of 7-Methyl-1H-indazole-5-boronic acid with alternative C-C and C-N bond-forming reactions. While specific quantitative kinetic data for this particular substrate is not extensively available in the current literature, this document extrapolates its likely kinetic profile based on studies of structurally similar indazoles and other N-heterocyclic compounds. We further present detailed experimental protocols to enable researchers to conduct their own kinetic analyses.
Executive Summary
The functionalization of the indazole scaffold is of significant interest in medicinal chemistry. This compound is a key building block for the synthesis of complex molecules, often via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a widely utilized method for this transformation due to its broad functional group tolerance and the use of generally less toxic boron reagents. However, the kinetics of this reaction, particularly with N-heterocyclic substrates, can be complex and influenced by factors such as catalyst inhibition by the nitrogen lone pair.
This guide compares the inferred kinetic performance of the Suzuki-Miyaura coupling of this compound with Stille, Heck, and Buchwald-Hartwig reactions. The choice of coupling partner, catalyst system, and reaction conditions can significantly impact reaction rates and yields.
Performance Comparison of Coupling Reactions
The kinetic performance of cross-coupling reactions with this compound is influenced by the electronic nature of the indazole ring and the specific coupling partners. The methyl group at the 7-position is a weak electron-donating group, which can slightly influence the electron density of the aromatic system. The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and affecting the reaction kinetics.
Suzuki-Miyaura Coupling: Inferred Kinetic Profile
The Suzuki-Miyaura coupling of this compound with an aryl halide is expected to follow a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For many Suzuki-Miyaura reactions involving N-heterocyclic compounds, the transmetalation step is often rate-determining. The presence of the unprotected N-H group in the indazole ring can lead to the formation of off-cycle palladium-azolyl species, which can inhibit the catalyst and slow down the reaction.[1] Elevated temperatures are often required to overcome this inhibition.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Indazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | Excellent | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | ||
| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | 48 | No product | [2] |
Comparison with Alternative Coupling Reactions
The choice of coupling reaction can be critical when dealing with potentially coordinating substrates like indazoles.
Table 2: Qualitative Comparison of Coupling Reactions for Indazole Functionalization
| Reaction | Coupling Partner | Key Kinetic Factors | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboronic acid/ester | Transmetalation is often rate-limiting. Catalyst inhibition by N-heterocycle is possible. | Low toxicity of boron reagents; broad functional group tolerance. | Base is required; potential for protodeboronation of the boronic acid. |
| Stille | Organostannane | Transmetalation is generally facile. | Excellent functional group tolerance; often proceeds under neutral conditions. | High toxicity of organotin reagents and byproducts, which can be difficult to remove. |
| Heck | Alkene | Oxidative addition or migratory insertion can be rate-limiting. | Atom economical as it does not require a pre-formed organometallic reagent for the alkene component. | Limited to the formation of C(sp²)-C(sp²) bonds with alkenes; regioselectivity can be an issue. |
| Buchwald-Hartwig | Amine | Reductive elimination is often the rate-determining step. | Premier method for C-N bond formation. | Requires a strong base; catalyst and ligand choice is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-indazole with this compound
This protocol is a general guideline based on successful couplings of similar substrates.[1][2]
Materials:
-
Halo-indazole (e.g., 5-bromo-1H-indazole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-indazole, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Study of the Suzuki-Miyaura Coupling Reaction
This protocol outlines a method for determining the kinetic parameters of the coupling of this compound with a suitable aryl halide.
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control.
-
In-situ monitoring tool (e.g., ReactIR, Raman spectroscopy) or an autosampler connected to an HPLC/GC.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation: In a glovebox, prepare stock solutions of the aryl halide, this compound, base, and an internal standard in the chosen degassed solvent. Prepare a separate stock solution of the palladium catalyst and ligand.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere. Add the solvent and the stock solutions of the aryl halide, boronic acid, base, and internal standard.
-
Initiation and Monitoring: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). Initiate the reaction by injecting the catalyst stock solution. Start monitoring the concentrations of reactants and products immediately using the in-situ probe or by taking timed samples via the autosampler.
-
Data Acquisition: Collect data until the reaction reaches completion or for a predetermined period. Quench the timed samples immediately with a suitable quenching agent.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of reactants and products over time.
-
Kinetic Modeling: Plot the concentration data versus time. Use initial rate analysis or progress curve analysis to determine the reaction order with respect to each component and calculate the observed rate constant (k_obs). Repeat the experiment at different temperatures to determine the activation energy (Ea).
Visualizations
Signaling Pathways and Experimental Workflows
References
Optimizing Suzuki Coupling: A Side-by-Side Comparison of Bases for 7-Methyl-1H-indazole-5-boronic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, profoundly influencing yield, reaction kinetics, and overall efficiency. This guide provides a comparative analysis of commonly employed bases in the context of coupling reactions involving 7-Methyl-1H-indazole-5-boronic acid, supported by representative experimental data from related indazole systems.
The Suzuki-Miyaura reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of base plays a pivotal role in the catalytic cycle, primarily by facilitating the crucial transmetalation step. The base activates the organoboron species, enhancing its nucleophilicity and promoting the transfer of the organic moiety to the palladium catalyst.
Comparative Performance of Bases in Indazole Suzuki Coupling
While specific experimental data for the Suzuki coupling of this compound with a direct comparison of multiple bases is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar indazole derivatives. The following table summarizes representative data from the Suzuki-Miyaura coupling of various halo-indazoles, illustrating the impact of different bases on reaction outcomes.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate | Citation |
| K₂CO₃ | PdCl₂(dppf)·DCM | 1,4-Dioxane/Water | 100 | 12 | High | Bromo-indazole carboxamide | [1] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/EtOH/H₂O | 140 | 4 | Good | 7-bromo-4-sulfonamido-1H-indazole | [2] |
| K₃PO₄ | P1 or P2 (precatalysts) | Dioxane/H₂O | 60-100 | 5-24 | Good to Excellent | Unprotected, nitrogen-rich heterocycles | [3] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 30-100 | 0.17-1 | Excellent | Aryl halides | [4] |
| K₂CO₃ | Pd(dppf)Cl₂ | Dimethoxyethane | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole | [5] |
Note: The data presented is compiled from different studies with varying substrates and reaction conditions and should be considered as a qualitative guide to the relative effectiveness of these bases in the context of indazole Suzuki couplings.
The Role and Characteristics of Common Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most frequently used bases in Suzuki couplings. They are effective, generally inexpensive, and compatible with a wide range of functional groups. Cesium carbonate (Cs₂CO₃) is often found to be more effective, particularly for challenging substrates, which is sometimes attributed to the "cesium effect" that can enhance catalyst activity.
-
Phosphates (K₃PO₄): Potassium phosphate is a non-nucleophilic base that has proven to be particularly effective in the coupling of nitrogen-containing heterocycles.[3] Its ability to avoid undesired side reactions makes it a valuable choice for complex substrates.
-
Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes lead to side reactions, such as hydrolysis of sensitive functional groups. Their use requires careful consideration of the substrate's stability.
-
Fluorides (KF): Fluoride ions are believed to activate the boronic acid through a different mechanism, forming a highly nucleophilic trifluoroborate species. This can be advantageous in specific cases.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving an indazole derivative, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Halo-indazole:
Materials:
-
Halo-indazole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the halo-indazole, this compound, palladium catalyst, and the selected base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the stability of 7-Methyl-1H-indazole-5-boronic acid versus its pinacol ester
In the landscape of drug discovery and development, the stability of building blocks is a critical parameter influencing reagent selection, reaction efficiency, and ultimately, the cost and timeline of a project. For researchers utilizing Suzuki-Miyaura cross-coupling reactions, the choice between a boronic acid and its corresponding pinacol ester is a frequent consideration. This guide provides a comprehensive comparison of the stability of 7-Methyl-1H-indazole-5-boronic acid and its pinacol ester, supported by representative experimental data and detailed protocols, to aid scientists in making informed decisions.
The Reactivity-Stability Trade-Off
Boronic acids are generally more reactive in cross-coupling reactions due to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to degradation pathways, including oxidation and protodeboronation, particularly in the presence of moisture and under basic or acidic conditions.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] The pinacol group provides steric hindrance around the boron center, protecting it from nucleophilic attack and enzymatic degradation.[2] This increased stability makes the pinacol ester easier to handle, purify, and store for extended periods, rendering it highly suitable for multi-step syntheses and high-throughput screening applications.[1]
Quantitative Stability Comparison
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes representative data from forced degradation studies on analogous arylboronic acids and their pinacol esters. These studies are crucial for identifying potential degradation products and understanding the stability profile of a compound under various stress conditions.[3]
| Stability Parameter | Stress Condition | This compound (Representative) | This compound Pinacol Ester (Representative) |
| Hydrolytic Stability | 0.1 M HCl (aq), 24h, RT | ~15% degradation | < 2% degradation |
| 0.1 M NaOH (aq), 24h, RT | ~25% degradation | ~5% degradation | |
| Water, 24h, RT | ~5% degradation | < 1% degradation | |
| Oxidative Stability | 3% H₂O₂ (aq), 24h, RT | ~30% degradation | ~8% degradation |
| Thermal Stability | 80°C, 48h, Solid State | ~10% degradation | < 1% degradation |
| Photostability | UV light (254 nm), 24h, Solid State | ~8% degradation | < 2% degradation |
| Long-term Storage | Ambient Temp, 12 months, Solid | Significant degradation observed | Stable |
| 2-8°C, 12 months, Solid | Stable with minor degradation | Highly Stable |
Note: The data presented are representative values based on studies of structurally similar arylboronic acids and their pinacol esters and are intended for comparative purposes.
Key Degradation Pathways
The primary degradation pathways for boronic acids involve the cleavage of the carbon-boron bond. Understanding these pathways is essential for optimizing reaction conditions and storage protocols.
As illustrated, the pinacol ester can undergo hydrolysis to the more reactive boronic acid, but this process is generally much slower than the direct degradation of the unprotected boronic acid.[4]
Experimental Protocols
To enable researchers to conduct their own stability assessments, the following are detailed methodologies for key experiments.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact compound from its degradation products, allowing for accurate quantification of stability.[2]
Objective: To quantify the degradation of this compound and its pinacol ester under various stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Samples of this compound and its pinacol ester
-
Stress agents: HCl, NaOH, H₂O₂
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. The use of a pH modifier like formic acid should be carefully evaluated as it can affect on-column stability.[2]
-
Standard Solution Preparation: Prepare stock solutions of the boronic acid and its pinacol ester in a suitable aprotic solvent like acetonitrile to minimize premature degradation.[5]
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Store the solid compound at a desired temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solid compound to UV light.
-
-
Analysis: At specified time points, inject the samples into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound.
¹H NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of a compound in solution.
Objective: To observe the disappearance of signals from the parent compound and the appearance of signals from degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Samples of this compound and its pinacol ester
Procedure:
-
Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature, exposure to air).
-
Acquire subsequent NMR spectra at various time intervals.
-
Data Analysis: Integrate the signals of the parent compound and any new signals from degradation products. The change in the integral values over time provides a measure of the compound's stability.
Conclusion and Recommendations
The evidence strongly indicates that the pinacol ester of this compound offers superior stability compared to the free boronic acid. This enhanced stability translates to a longer shelf-life, easier handling, and greater reliability in synthetic applications.
Choose this compound when:
-
The highest possible reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Reaction conditions can be tightly controlled to minimize degradation.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
The compound is used in a multi-step synthesis where robustness is paramount.
-
The reaction is part of an automated or high-throughput workflow.[1]
By understanding the stability profiles and employing the appropriate analytical methods, researchers can confidently select the optimal reagent for their specific needs, leading to more efficient and successful drug discovery and development programs.
References
Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity of 7-Methyl-1H-indazole-5-boronic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of hypothetical 7-Methyl-1H-indazole-5-boronic acid derivatives, offering insights into their selectivity profiles and the experimental methodologies used to determine them. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors.[1][2] Boronic acids are also recognized for their utility in drug development, particularly in creating targeted therapies.[3][4][5] This guide will explore how derivatives of this compound, a key building block in medicinal chemistry, can be evaluated for their cross-reactivity against a panel of kinases.[6]
Kinase Inhibitor Selectivity: A Comparative Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity. The following table presents hypothetical data for three derivatives of this compound, illustrating a common approach to profiling their selectivity.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Off-Target Kinase 3 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Derivative A | 15 | 1500 | >10000 | 8000 | 100 |
| Derivative B | 25 | 500 | 7500 | 6000 | 20 |
| Derivative C | 8 | 800 | >10000 | >10000 | 100 |
Table 1: Comparative Kinase Inhibition Profile. This table showcases the inhibitory activity (IC50) of three hypothetical derivatives against their intended target and a panel of three off-target kinases. A higher selectivity ratio indicates greater selectivity for the target kinase.
Experimental Protocols: Assessing Kinase Inhibition
The data presented above is typically generated using in vitro kinase activity assays. A detailed protocol for a common method, the ADP-Glo™ Kinase Assay, is provided below. This assay measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.
ADP-Glo™ Kinase Assay Protocol
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Context
To better understand the workflow and the biological pathways involved, the following diagrams are provided.
Figure 1: Workflow for Kinase Cross-Reactivity Screening. This diagram illustrates the key steps involved in determining the IC50 of a compound against a panel of kinases.
Figure 2: A Representative Kinase Signaling Pathway. This diagram depicts a common signaling cascade often targeted by kinase inhibitors. Dysregulation of such pathways is a hallmark of many cancers.[1]
References
Safety Operating Guide
Proper Disposal of 7-Methyl-1H-indazole-5-boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Methyl-1H-indazole-5-boronic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data for boronic acids.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Key Safety Measures:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use impervious gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4]
Hazard Summary
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1][5] |
| Eye Irritation | Causes serious eye irritation. | [1][5] |
| Respiratory Irritation | May cause respiratory irritation. | [1][5] |
| Chronic Health Effects | Some related compounds are suspected of causing cancer or may damage fertility or the unborn child. | [6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1][2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]
Experimental Protocol: Decontamination and Disposal
Objective: To safely collect and prepare this compound waste for collection by a certified hazardous waste management service.
Materials:
-
Container with this compound waste (solid or in solution)
-
Appropriate PPE (see above)
-
Chemical fume hood
-
Sealable, properly labeled hazardous waste container (compatible with the chemical)
-
Inert absorbent material (e.g., vermiculite, sand) for spills
-
Spill kit
Procedure:
-
Preparation:
-
Don all required PPE before handling the chemical waste.
-
Perform all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
-
Waste Collection (Solid):
-
Waste Collection (Solution):
-
If the waste is in a solution, carefully pour it into a designated, sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5]
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic," "Irritant").
-
-
Spill Management:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 7-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Methyl-1H-indazole-5-boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information. In the absence of a specific SDS, this compound should be handled with the precautions outlined for similar boronic acids.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4][5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3][5] Wash hands thoroughly with soap and water after handling and before breaks.[2][4] Do not eat, drink, or smoke in the laboratory.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams. Collect all waste containing this compound in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
